Otenabant hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686347-12-6, 919516-56-6 | |
| Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenabant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTENABANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
otenabant hydrochloride as a selective CB1 antagonist
An In-Depth Technical Guide to Otenabant (B1677804) Hydrochloride: A Selective CB1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenabant hydrochloride (CP-945,598) is a potent and highly selective competitive antagonist of the Cannabinoid Receptor 1 (CB1). Developed by Pfizer, it reached Phase III clinical trials for the treatment of obesity before its development was discontinued. This document provides a comprehensive technical overview of otenabant, including its mechanism of action, pharmacological profile, key experimental methodologies, and the context of its clinical development. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using diagrams.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes, including appetite, energy metabolism, and mood.[1] The CB1 receptor, densely expressed in the central nervous system (CNS) and also present in peripheral tissues, is a key component of this system.[2][3][4] Activation of the CB1 receptor is known to stimulate appetite, making it a prime target for anti-obesity therapies.[1]
Otenabant (CP-945,598) was developed as a second-generation CB1 receptor antagonist, following the first-in-class drug rimonabant.[5][6] It was designed to decrease food intake and promote weight loss by blocking the signaling of endogenous cannabinoids.[7][8][9] Despite showing efficacy in preclinical and clinical trials, its development was halted in 2008. This decision was part of a broader cessation of clinical trials for all CB1 receptor antagonists due to concerns over psychiatric side effects, including anxiety, depression, and suicidal ideation, which emerged as a class-wide issue.[5][10][11][12]
This guide serves as a technical resource, detailing the scientific foundation of otenabant as a selective CB1 antagonist.
Mechanism of Action
Otenabant functions as a selective antagonist at the CB1 receptor.[7][9] CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[2][3][13][14]
Normal CB1 Receptor Signaling:
-
Activation: Endogenous cannabinoids (like anandamide (B1667382) or 2-AG) or exogenous agonists bind to the CB1 receptor.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Downstream Effects: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This pathway, along with signaling through Gβγ subunits, modulates various downstream effectors, including the activation of mitogen-activated protein kinase (MAPK) pathways and the regulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels).[2][3][13][14]
Action of Otenabant: Otenabant competitively binds to the CB1 receptor, preventing endogenous or exogenous agonists from activating it. This blockade inhibits the downstream signaling cascade, thereby preventing the physiological effects associated with CB1 receptor activation, such as increased appetite.[9]
Pharmacological Profile
Otenabant is characterized by its high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its pharmacological properties have been determined through a series of in vitro and in vivo studies.
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the key quantitative metrics for otenabant.
Table 1: Receptor Binding Affinity (Ki)
| Receptor Target | Species | Ki (nM) | Selectivity (CB2/CB1) | Reference |
|---|---|---|---|---|
| CB1 | Human | 0.7 | ~10,857-fold | [7][8][9][15] |
| CB1 | Rat | 2.8 | N/A | [7][15] |
| CB2 | Human | 7600 | N/A |[7][8][9] |
Table 2: In Vitro Functional Antagonist Potency
| Assay Type | Receptor Target | Ki (nM) | Reference |
|---|
| Functional Assay | Human CB1 | 0.2 |[6][9] |
In Vivo Efficacy
Preclinical studies in animal models demonstrated otenabant's effectiveness in modulating CB1-mediated behaviors and metabolic parameters.
Table 3: In Vivo Effects in Animal Models
| Model | Species | Dose | Effect | Reference |
|---|---|---|---|---|
| Agonist Challenge | Rodent | Not specified | Reverses CB1 agonist-induced hypo-locomotion, hypothermia, analgesia, and catalepsy. | [7][8][9] |
| Acute Food Intake | Rodent | Dose-dependent | Anorectic activity (reduces food intake) in fast-induced re-feeding and nocturnal feeding models. | [7][8][9][16] |
| Energy Expenditure | Rat | Not specified | Acutely stimulates energy expenditure and increases fat oxidation (decreased respiratory quotient). | [7][8][9] |
| Diet-Induced Obesity | Mouse | 10 mg/kg (p.o.) for 10 days | Promoted a 9% vehicle-adjusted weight loss. |[6][7][8][9] |
Key Experimental Protocols
The characterization of otenabant relies on standard pharmacological assays. Detailed below are the typical methodologies for determining its binding affinity and functional antagonism.
Radioligand Binding Assay (for Ki determination)
This assay quantifies the affinity of a test compound (otenabant) by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.[17][18][19]
Methodology:
-
Membrane Preparation:
-
Cell membranes from cell lines recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells) or brain tissue homogenates are prepared.[20][21]
-
Tissue or cells are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[21]
-
Protein concentration is determined using a standard method like the BCA assay.[21]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Wells contain membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP-55,940), and binding buffer.[20]
-
Non-specific Binding: Wells contain the same components as total binding, plus a high concentration of an unlabeled CB1 agonist/antagonist to saturate the receptors.[20]
-
Competition Binding: Wells contain membrane preparation, radioligand, and serial dilutions of the test compound (otenabant).
-
-
Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[20][21]
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.[20][21]
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[20][21]
-
Detection: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of otenabant that inhibits 50% of specific binding) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]
-
[³⁵S]GTPγS Binding Assay (for Functional Antagonism)
This functional assay measures the activation of G-proteins coupled to a receptor.[22] Antagonists are assessed by their ability to inhibit agonist-stimulated G-protein activation. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to activated Gα subunits, and its accumulation is measured.[22][23]
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes expressing CB1 receptors are prepared.
-
Assay Setup (96-well plate format):
-
Wells are prepared in an assay buffer containing GDP (essential for detecting agonist stimulation).[24]
-
Varying concentrations of the antagonist (otenabant) are added to the wells.
-
A fixed, sub-maximal concentration of a CB1 agonist (e.g., CP-55,940) is added to stimulate the receptor.
-
The reaction is initiated by adding [³⁵S]GTPγS.
-
-
Incubation: The plate is incubated (e.g., 60-90 minutes at 37°C) with gentle agitation.[24]
-
Termination & Filtration: The reaction is stopped by rapid filtration, similar to the binding assay.
-
Detection: Radioactivity bound to the filters is quantified by a scintillation counter.
-
Data Analysis:
-
The ability of otenabant to inhibit the agonist-stimulated [³⁵S]GTPγS binding is plotted against its concentration.
-
The IC50 is determined, and the functional antagonist constant (Ki or Kb) is calculated using an appropriate pharmacological equation (e.g., the Gaddum equation).
-
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The future of endocannabinoid-oriented clinical research after CB1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. egrove.olemiss.edu [egrove.olemiss.edu]
otenabant hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenabant (B1677804) hydrochloride (CP-945,598 hydrochloride) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1). Developed by Pfizer, it was investigated for the treatment of obesity. As a second-generation CB1 receptor antagonist, otenabant was designed to offer an improved safety and tolerability profile over the first-generation antagonist, rimonabant. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and key experimental protocols related to otenabant hydrochloride. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
Otenabant is a purine (B94841) derivative with a complex chemical structure that contributes to its high affinity and selectivity for the CB1 receptor.
Chemical Structure:
-
IUPAC Name: 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide hydrochloride[1]
-
Chemical Formula: C₂₅H₂₆Cl₃N₇O[1]
-
Molecular Weight: 546.88 g/mol [2]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 686347-12-6[1] |
| PubChem CID | 16223963 |
| InChI Key | KPYUQCJBZGQHPL-UHFFFAOYSA-N |
| SMILES | CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Solid powder | [1] |
| Melting Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [3] |
| Storage and Stability | Store lyophilized at -20°C, keep desiccated. Stable for 36 months in lyophilized form. In solution, store at -20°C and use within 1 month. | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective antagonist of the CB1 receptor. The endocannabinoid system, through the CB1 receptor, plays a significant role in regulating appetite, energy balance, and reward pathways.[4][5] By blocking the CB1 receptor, otenabant disrupts these signaling cascades, leading to its observed pharmacological effects.
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5] Activation of the CB1 receptor by endocannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or synthetic agonists leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Furthermore, CB1 receptor activation modulates ion channels, leading to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] This cascade of events ultimately results in the modulation of neurotransmitter release.
Otenabant, as a CB1 receptor antagonist, binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of the downstream signaling cascade.[4] This antagonism leads to a reduction in food intake and an increase in energy expenditure.[1]
Figure 1: Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.
Pharmacological Properties
In-Vitro Pharmacology
Otenabant demonstrates high affinity and selectivity for the human CB1 receptor in various in-vitro assays.
| Parameter | Species | Value | Assay Type |
| Ki | Human | 0.7 nM | CB1 Receptor Binding |
| Ki (functional) | Human | 0.12 nM | Functional Assay |
| Ki | Human | 7600 nM | CB2 Receptor Binding |
| Selectivity | Human | >10,000-fold for CB1 over CB2 |
Data compiled from multiple sources.[1]
In-Vivo Pharmacology & Pharmacokinetics
Preclinical studies in animal models have demonstrated the efficacy of otenabant in reducing food intake and body weight.
| Parameter | Species | Value/Observation |
| Effect on Food Intake | Rodents | Dose-dependent reduction in food intake. |
| Effect on Energy Expenditure | Rodents | Increased energy expenditure and fat oxidation. |
| Microsomal Clearance | - | Moderate unbound microsomal clearance. |
| CNS Penetration | - | Adequate CNS penetration. |
Detailed pharmacokinetic parameters such as half-life, volume of distribution, and bioavailability are not consistently reported in publicly available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
CB1 Receptor Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a compound to the CB1 receptor.
Figure 2: Workflow for a CB1 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: CB1 receptor-containing membranes are prepared from either brain tissue (e.g., rat or mouse) or cultured cells overexpressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells). Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[6]
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells contain the membrane preparation and a radiolabeled CB1 agonist (e.g., [³H]-CP55,940) at a concentration near its dissociation constant (Kd).
-
Non-specific Binding: In addition to the components for total binding, these wells contain a high concentration of an unlabeled CB1 ligand to saturate the receptors and determine the amount of non-specific binding of the radioligand.
-
Competition Binding: These wells contain the membrane preparation, the radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding wells are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC₅₀ (the concentration of otenabant that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
GTPγ[³⁵S] Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are prepared.
-
Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl₂, EDTA, NaCl, and GDP.
-
Assay Procedure:
-
In a 96-well plate, add the CB1 receptor membranes, varying concentrations of this compound, and a CB1 receptor agonist (to stimulate G-protein activation).
-
Initiate the reaction by adding GTPγ[³⁵S], a non-hydrolyzable analog of GTP.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound GTPγ[³⁵S] by scintillation counting.
-
-
Data Analysis: The ability of otenabant to antagonize the agonist-stimulated GTPγ[³⁵S] binding is determined. The data is analyzed to calculate the functional Ki value.
In-Vivo Rodent Food Intake and Energy Expenditure Study
This protocol outlines a general procedure to assess the effects of otenabant on feeding behavior and metabolism in rodents.
References
- 1. This compound |CAS:686347-12-6 Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
CP-945,598 hydrochloride vs otenabant hydrochloride
An In-Depth Technical Guide to Otenabant (B1677804) Hydrochloride (CP-945,598)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenabant hydrochloride, also known by its developmental code CP-945,598, is a potent and highly selective cannabinoid receptor type 1 (CB1) antagonist.[1][2] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[3] As a second-generation CB1 antagonist, it followed the first-in-class drug rimonabant. Otenabant demonstrated significant efficacy in reducing food intake and body weight in preclinical and clinical studies.[4][5] However, its development was discontinued (B1498344) due to concerns about the risk/benefit profile of the CB1 antagonist class, particularly psychiatric adverse effects that were also observed with rimonabant.[5][6][7] This guide provides a comprehensive technical overview of this compound, including its chemical properties, pharmacology, pharmacokinetics, and detailed experimental protocols.
Chemical and Physical Properties
Otenabant is a purine (B94841) derivative and was studied as a hydrochloride salt.[6][8] Its chemical and physical properties are summarized below.
| Property | Value |
| Systematic Name | 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide hydrochloride |
| Synonyms | CP-945,598 hydrochloride, Otenabant HCl[2][8] |
| Molecular Formula | C₂₅H₂₅Cl₂N₇O · HCl[8] |
| Molecular Weight | 546.9 g/mol [8] |
| CAS Number | 686347-12-6[8] |
| Appearance | Crystalline solid[8] |
| Solubility | Soluble in DMSO |
Pharmacology
Mechanism of Action
Otenabant acts as a potent, selective, and competitive antagonist of the CB1 receptor.[4][9] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o).[10][11] By blocking the CB1 receptor, otenabant inhibits both basal receptor signaling and the signaling induced by cannabinoid agonists like endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol).[4][9][12] This antagonism is the basis for its pharmacological effects, including the reduction of appetite and modulation of energy metabolism.[4][13] Some evidence suggests that like other compounds in its class, otenabant may also act as an inverse agonist, meaning it can reduce the constitutive activity of the receptor in the absence of an agonist.[6][14]
In Vitro Pharmacology
Otenabant exhibits sub-nanomolar affinity for the human CB1 receptor and demonstrates high selectivity over the CB2 receptor.[1][2]
| Parameter | Receptor | Value |
| Binding Affinity (Kᵢ) | Human CB1 | 0.7 nM[1][2] |
| Human CB2 | 7600 nM (7.6 µM)[1][2][4] | |
| Functional Antagonist Potency (Kᵢ) | Human CB1 | 0.2 nM[4] |
This represents approximately a 10,000-fold selectivity for the CB1 receptor over the CB2 receptor.[1][2]
In Vivo Pharmacology
Preclinical studies in animal models demonstrated the efficacy of otenabant in models relevant to obesity and metabolic disorders.
-
Reversal of Agonist Effects: Otenabant effectively reversed the classic CNS-driven effects of synthetic CB1 receptor agonists, including hypolocomotion, hypothermia, analgesia, and catalepsy.[2][4]
-
Anorectic Activity: It produced a dose-dependent reduction in food intake in rodent models of both fast-induced re-feeding and spontaneous nocturnal feeding.[4][12]
-
Energy Expenditure: In rats, otenabant was shown to acutely stimulate energy expenditure and decrease the respiratory quotient, which indicates a metabolic shift towards increased fat oxidation.[1][4]
-
Weight Loss: In a 10-day study in diet-induced obese mice, a 10 mg/kg dose of otenabant resulted in a 9% vehicle-adjusted weight loss.[1][4]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of otenabant has been characterized in several preclinical species and in humans.
| Species | Bioavailability | Key Metabolic Pathways | Major Route of Excretion |
| Rat | 31%[15] | N-deethylation, amide hydrolysis, oxidation, ribose conjugation[15][16] | Feces (likely via biliary excretion)[16] |
| Mouse | N/A | N-deethylation, oxidation, ribose conjugation[15][16] | Feces[16] |
| Dog | 38%[15] | N-deethylation, amide hydrolysis[15][16] | Feces (likely via biliary excretion)[16] |
| Human | N/A | N-deethylation, amide hydrolysis, N-hydroxylation, piperidine (B6355638) ring hydroxylation, ribose conjugation[9] | N/A |
Otenabant undergoes extensive metabolism, with less than 2% of the parent drug being recovered unchanged in excreta in human studies.[9] The primary metabolic pathway across species is N-deethylation to form the N-desethyl metabolite (M1).[15][16] This and other metabolites were the major circulating species identified.[9][15]
Clinical Development and Outcomes
Otenabant (CP-945,598) advanced to Phase III clinical trials for weight loss.[5][16] One-year data from these trials demonstrated that treatment with otenabant resulted in a dose-related, statistically significant reduction in body weight compared to placebo.[5][17] In patients with type 2 diabetes, it also led to improvements in glycemic control.[5][17]
However, the development program was terminated by Pfizer before completion.[5] This decision was based on changing regulatory perspectives on the risk/benefit profile of the CB1 antagonist class, driven by psychiatric adverse events such as anxiety, depression, and suicidal ideation observed with both otenabant and the previously withdrawn rimonabant.[5][7][17]
Experimental Protocols
CB1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the CB1 receptor using a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK-293 cells recombinantly expressing the human CB1 receptor, or brain tissue homogenates (e.g., rat cerebellum).[18]
-
Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).[18]
-
Non-specific Ligand: High concentration of unlabeled CP55,940 or another potent CB1 ligand (e.g., 10 µM).[18]
-
Test Compound: this compound or other compounds of interest at varying concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[19]
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.
-
Equipment: 96-well plates, GF/B glass fiber filters, vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.[18][19]
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).[18]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add binding buffer, a fixed concentration of [³H]-CP55,940 (near its Kₑ), and the membrane suspension (typically 5-20 µg protein/well).[18]
-
Non-specific Binding (NSB): Add binding buffer, [³H]-CP55,940, a high concentration of unlabeled ligand, and the membrane suspension.[18]
-
Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of the test compound, and the membrane suspension.[18]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[18]
-
Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a vacuum manifold. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer to reduce non-specific binding.[18]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[19]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
CB1 Receptor cAMP Functional Assay
This protocol measures the ability of a CB1 receptor antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.[20]
-
Agonist: A potent CB1 agonist such as CP55,940 or WIN55,212-2.
-
Adenylyl Cyclase Stimulator: Forskolin.[21]
-
Test Compound: this compound or other potential antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[22]
-
cAMP Detection Kit: A kit based on HTRF, BRET, ELISA, or AlphaScreen technology.[22][23]
Procedure:
-
Cell Culture: Culture the CB1-expressing cells to an appropriate confluency in 96- or 384-well plates.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound (otenabant) in assay buffer for 15-30 minutes at 37°C.[22]
-
Agonist Stimulation: Add the CB1 agonist (at a concentration that gives ~80% of its maximal response, e.g., EC₈₀) along with forsklin to stimulate adenylyl cyclase. Forskolin increases the basal cAMP level, making the inhibitory effect of the CB1 agonist measurable.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C.[24]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[21][22]
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the cAMP concentration for each well.
-
Plot the cAMP concentration against the log concentration of the antagonist (otenabant).
-
Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
The potency of the antagonist (Kₑ or pA₂) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of the antagonist.
-
Visualizations
Signaling Pathway
Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of otenabant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a CB1 receptor competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a CB1 antagonist functional assay measuring cAMP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Otenabant - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance. [vivo.weill.cornell.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. marshall.edu [marshall.edu]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Research Portal [ourarchive.otago.ac.nz]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Preclinical Profile of Otenabant Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective cannabinoid CB1 receptor antagonist. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's pharmacological properties, mechanism of action, and in vivo efficacy based on available preclinical data.
Core Pharmacological Data
Otenabant hydrochloride has been extensively characterized in a variety of in vitro and in vivo preclinical models. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity, functional activity, and metabolic stability.
Table 1: Receptor Binding Affinity
| Target | Species | Assay Type | Radioligand | Ki (nM) | Selectivity (fold vs. hCB2) |
| CB1 Receptor | Human | Radioligand Binding | [3H]CP-55,940 | 0.7[1][2][3][4] | ~10,000[1][2][3] |
| Rat | Radioligand Binding | Not Specified | 2.8[2] | - | |
| CB2 Receptor | Human | Radioligand Binding | Not Specified | 7600[5][6] | - |
Table 2: In Vitro Functional Activity
| Target | Assay Type | Parameter | Ki (nM) |
| Human CB1 Receptor | GTPγ[35S] Binding | Functional Antagonism | 0.2[5][6] |
Table 3: In Vitro Metabolic Stability & Safety
| Parameter | Species | System | Finding |
| Microsomal Clearance | Not Specified | Microsomes | Moderate unbound microsomal clearance[1][2] |
| hERG Affinity | Not Specified | Not Specified | Low hERG affinity[1][2] |
In Vivo Preclinical Findings
Otenabant has demonstrated significant efficacy in animal models of obesity and related metabolic disorders. The primary findings from these studies are summarized below.
Table 4: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Species | Model | Dose | Dosing Regimen | Key Finding |
| Mouse | Diet-Induced Obesity | 10 mg/kg, p.o. | Daily for 10 days | 9% vehicle-adjusted weight loss[1][5] |
Effects on Energy Homeostasis and Behavior:
-
Anorectic Activity: Otenabant exhibits dose-dependent anorectic activity in rodent models of acute food intake.[1][5][6]
-
Energy Expenditure: It acutely stimulates energy expenditure in rats.[1][5][6]
-
Metabolic Switching: Otenabant decreases the respiratory quotient in rats, indicating a metabolic shift towards increased fat oxidation.[1][5][6]
-
Reversal of Cannabinoid Agonist Effects: Otenabant effectively reverses behaviors mediated by the synthetic CB1 receptor agonist CP-55,940, including locomotor activity, hypothermia, analgesia, and catalepsy.[1][2][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies described in the preclinical studies of otenabant, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
1. Radioligand Binding Assay for CB1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of otenabant for the human CB1 receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor cDNA.
-
Assay Conditions:
-
Radioligand: [3H]CP-55,940.
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Procedure: Membranes are incubated with a fixed concentration of [3H]CP-55,940 and varying concentrations of otenabant.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., WIN 55,212-2).
-
Incubation: Performed at 30°C for 60-90 minutes.
-
-
Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of otenabant that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
2. GTPγ[35S] Binding Functional Assay
-
Objective: To assess the functional antagonist activity of otenabant at the human CB1 receptor.
-
Principle: This assay measures the ability of an antagonist to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the CB1 receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor are used.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 30 µM GDP.
-
Procedure:
-
Membranes (5-10 µg protein/well) are pre-incubated with varying concentrations of otenabant.
-
The CB1 receptor agonist CP-55,940 is added to stimulate the receptor.
-
[35S]GTPγS is added to the reaction mixture.
-
The incubation is carried out at 30°C for 60 minutes.
-
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filter plates. The amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value, which represents the concentration of otenabant that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.
3. Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of otenabant in liver microsomes.
-
Procedure:
-
Otenabant is incubated with liver microsomes (human or other species) in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.
-
The reaction is typically performed at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis: The concentration of the remaining otenabant at each time point is quantified by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
4. hERG Channel Assay
-
Objective: To assess the potential of otenabant to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Methodology: Automated patch-clamp electrophysiology is commonly used.
-
Cell Line: Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
-
Procedure:
-
Whole-cell currents are recorded from the cells.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
After establishing a stable baseline current, cells are exposed to increasing concentrations of otenabant.
-
-
Data Analysis: The inhibitory effect of otenabant on the hERG current is measured, and an IC50 value is determined.
In Vivo Models
1. Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the efficacy of otenabant in promoting weight loss in a model that mimics human obesity.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 6-14 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is achieved.
-
Treatment: Obese mice are randomized into treatment groups and dosed orally (p.o.) with either vehicle or this compound daily for a specified duration (e.g., 10 days).
-
Measurements: Body weight and food intake are recorded daily.
-
Data Analysis: The percentage of weight change from baseline is calculated and compared between the otenabant-treated group and the vehicle-treated control group.
2. Assessment of Cannabinoid Agonist-Mediated Behaviors
-
Objective: To confirm the in vivo antagonist activity of otenabant at the CB1 receptor.
-
Procedure: Rodents are pre-treated with either vehicle or otenabant. Subsequently, a CB1 receptor agonist (e.g., CP-55,940) is administered.
-
Behavioral Tests:
-
Locomotor Activity: Measured using automated activity chambers.
-
Hypothermia: Rectal temperature is measured at specified time points.
-
Analgesia: Assessed using tests such as the hot plate or tail-flick test.
-
Catalepsy: Measured by the bar test, where the time an animal remains in an imposed posture is recorded.
-
-
Data Analysis: The ability of otenabant to prevent or reverse the effects of the CB1 agonist is quantified.
3. Measurement of Energy Expenditure and Respiratory Quotient
-
Objective: To determine the effect of otenabant on energy metabolism.
-
Methodology: Indirect calorimetry is used.
-
Procedure: Animals are placed in metabolic cages that continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Data Calculation:
-
Energy Expenditure: Calculated from VO2 and VCO2 values using the Weir equation.
-
Respiratory Quotient (RQ): The ratio of VCO2 to VO2, which provides an indication of the primary fuel source being utilized (carbohydrates RQ ≈ 1.0, fats RQ ≈ 0.7).
-
-
Analysis: Changes in energy expenditure and RQ following the administration of otenabant are compared to baseline or vehicle-treated animals.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Otenabant Hydrochloride: A Technical Guide to its Cannabinoid Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of otenabant (B1677804) hydrochloride for cannabinoid receptors. Otenabant (formerly CP-945,598) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which was developed for the treatment of obesity.[1][2] This document summarizes its binding characteristics, outlines the experimental methodologies used to determine these values, and illustrates the associated signaling pathways.
Quantitative Data Summary
The binding affinity of otenabant hydrochloride is typically expressed by its inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. Otenabant exhibits high affinity and selectivity for the human CB1 receptor over the human CB2 receptor.
| Compound | Receptor | Species | Ki Value |
| This compound | CB1 | Human | 0.7 nM[3] |
| This compound | CB1 | Rat | 2.8 nM[3] |
| This compound | CB2 | Human | 7.6 µM[3][4] |
Experimental Protocols
The determination of the Ki values for this compound is primarily achieved through competitive radioligand binding assays. While the specific protocol for otenabant is not publicly detailed, the following is a representative methodology based on standard practices for cannabinoid receptor binding assays.
Objective:
To determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Materials:
-
Receptor Source: Membranes from a stable cell line, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, recombinantly expressing the human CB1 receptor.[2][5]
-
Radioligand: A tritiated CB1 receptor antagonist, such as [3H]-SR141716A, or a high-affinity agonist, like [3H]-CP55,940.[4][5]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2, 1 mM CaCl2) and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.[4]
-
Wash Buffer: An ice-cold buffer of similar composition to the assay buffer, often with a higher salt concentration (e.g., 500 mM NaCl) to aid in the removal of unbound radioligand.[4]
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C type) that can trap cell membranes.[3]
-
Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.
Procedure:
-
Membrane Preparation: The CB1-expressing cells are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.
-
Competitive Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 to 90 minutes) to allow the binding to reach equilibrium.[4][5]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This process traps the cell membranes with the bound radioligand on the filter, while the unbound radioligand passes through. The filters are then quickly washed with ice-cold wash buffer to remove any remaining unbound ligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding (measured in the absence of a competing ligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the CB1 receptor and a typical workflow for a competitive binding assay.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
Otenabant Hydrochloride: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] Developed by Pfizer, it was investigated for the treatment of obesity, a therapeutic area where CB1 receptor antagonism has shown clinical efficacy.[4] This document provides an in-depth technical guide to the selectivity profile of otenabant, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and workflows.
Selectivity and Potency
Otenabant hydrochloride demonstrates sub-nanomolar affinity for the human CB1 receptor and exhibits a remarkable selectivity of approximately 10,000-fold over the human CB2 receptor.[1][2] This high selectivity is a critical attribute, as the CB2 receptor is primarily involved in immune function, and off-target activity could lead to unintended immunomodulatory effects. Furthermore, otenabant has been characterized as having a low affinity for the hERG channel, a crucial aspect of its safety profile, as hERG channel inhibition is associated with cardiac arrhythmias.[1][2]
Quantitative Binding Affinity Data
| Target | Species | Ki (nM) | Selectivity (fold vs. hCB1) |
| CB1 Receptor | Human | 0.7[1][2][3] | - |
| CB2 Receptor | Human | 7600[3] | ~10,857 |
Quantitative Functional Activity Data
In functional assays, otenabant acts as a competitive antagonist, inhibiting both basal and agonist-mediated CB1 receptor signaling.[3]
| Assay Type | Target | Species | Ki (nM) |
| GTPγS Binding | CB1 Receptor | Human | 0.2[3] |
Experimental Protocols
Radioligand Displacement Binding Assay for CB1 and CB2 Receptors
This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.
1. Materials:
-
Membrane Preparations: Membranes from cells stably expressing either human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific Binding Control: A high concentration of a non-labeled, potent cannabinoid receptor agonist (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Incubate the cell membranes with various concentrations of this compound and a fixed concentration of the radioligand ([³H]-CP55,940).
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.
-
The incubation is carried out at 30°C for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values (the concentration of otenabant that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of otenabant to antagonize agonist-induced G-protein activation at the CB1 receptor.
1. Materials:
-
Membrane Preparations: Membranes from cells expressing the human CB1 receptor.
-
Agonist: A potent CB1 receptor agonist (e.g., CP-55,940).
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: this compound, serially diluted.
-
Filtration Apparatus and Scintillation Counter.
2. Procedure:
-
Pre-incubate the CB1 receptor-expressing membranes with various concentrations of this compound.
-
Add a fixed, near-EC₈₀ concentration of the CB1 agonist (e.g., CP-55,940) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
3. Data Analysis:
-
The inhibitory effect of otenabant on agonist-stimulated [³⁵S]GTPγS binding is determined.
-
IC₅₀ values are calculated, representing the concentration of otenabant that inhibits 50% of the agonist-induced G-protein activation.
-
The antagonist's inhibition constant (Ki) can be derived from these values, providing a measure of its functional potency.
Visualizations
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
CB1 Receptor Signaling Pathway.
GTPγS Binding Assay Workflow.
Selectivity Assessment Logic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. otenabant | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Otenabant Hydrochloride and Endocannabinoid System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist. It details the compound's mechanism of action within the broader context of the endocannabinoid system (ECS), a critical neuromodulatory network. This document synthesizes quantitative data on otenabant's binding affinity and functional potency, presents detailed experimental protocols for its characterization, and utilizes diagrams to illustrate key signaling pathways and workflows. The guide is intended to serve as a comprehensive resource for professionals engaged in cannabinoid research and the development of therapeutics targeting the ECS.
The Endocannabinoid System: An Overview
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a pivotal role in regulating a vast array of physiological and cognitive processes, including appetite, pain sensation, mood, and memory.[1][2] Its primary components are:
-
Cannabinoid Receptors: The most well-characterized are the CB1 and CB2 receptors, both of which are G-protein-coupled receptors (GPCRs).[3][4] CB1 receptors are densely expressed in the central nervous system (CNS), particularly in the hypothalamus, which is involved in controlling food intake, as well as in peripheral tissues.[5][6] CB2 receptors are found predominantly in the immune system.[5]
-
Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][7] They are synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons.[7][8]
-
Metabolic Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids, thereby controlling their spatial and temporal signaling. Key degradative enzymes include fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (B570770) (MAGL) for 2-AG.[7]
Endocannabinoids typically function as retrograde messengers. Following depolarization of a postsynaptic neuron, endocannabinoids are synthesized and released, traveling backward across the synapse to bind to presynaptic CB1 receptors. This activation generally leads to the inhibition of neurotransmitter release, such as glutamate (B1630785) or GABA.[4][8]
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Otenabant Hydrochloride In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of otenabant (B1677804) hydrochloride (also known as CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3][4] The following sections include quantitative data on its binding affinity and functional activity, step-by-step experimental protocols for key assays, and diagrams illustrating the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Otenabant Hydrochloride
This compound demonstrates high affinity and selectivity for the human CB1 receptor over the CB2 receptor. Its functional activity as an antagonist has been confirmed through GTPγS binding assays.
| Parameter | Receptor | Value | Assay Type |
| Ki | Human CB1 | 0.7 nM | Radioligand Binding Assay |
| Ki | Rat CB1 | 2.8 nM | Radioligand Binding Assay |
| Ki | Human CB2 | 7.6 µM (7600 nM) | Radioligand Binding Assay |
| Fold Selectivity | CB2 vs. CB1 | ~10,000-fold | - |
Table 1: Summary of in vitro binding affinities for this compound. Data compiled from multiple sources.[1][2][3][5]
Signaling Pathway and Mechanism of Action
Otenabant acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by an agonist (like the endocannabinoid anandamide (B1667382) or a synthetic agonist like CP-55,940), the CB1 receptor promotes the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate downstream effectors, most notably inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels. Otenabant blocks this process by binding to the receptor and preventing the agonist-induced conformational change necessary for G-protein activation.
Figure 1: CB1 receptor signaling pathway antagonism.
Experimental Protocols
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor. As an antagonist, otenabant will inhibit the stimulation of [³⁵S]GTPγS binding induced by a CB1 receptor agonist. This protocol is based on methodologies reported for otenabant.[1][5]
Objective: To determine the potency of this compound in inhibiting agonist-stimulated G-protein activation at the CB1 receptor.
Materials:
-
Membrane preparations from CHO-K1 cells stably transfected with the human CB1 receptor cDNA.[1]
-
[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).
-
GDP (Guanosine 5'-diphosphate).
-
CP-55,940 (CB1 receptor agonist).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA).[1] Some protocols may include additional components like 20 mM EGTA.[1]
-
Protease Inhibitor Cocktail: 100 µg/mL bacitracin, 100 µg/mL benzamidine, 5 µg/mL aprotinin, 5 µg/mL leupeptin.[1]
-
96-well FlashPlates or filter plates.
-
Microplate scintillation counter (e.g., Wallac Microbeta).
Workflow Diagram:
Figure 2: Workflow for the [³⁵S]GTPγS binding assay.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and add the protease inhibitor cocktail immediately before use.
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.
-
Prepare a stock solution of the agonist CP-55,940. The final concentration in the assay is typically around 10 µM.[1][5]
-
Thaw the CB1 receptor-expressing cell membranes on ice.
-
-
Assay Setup (96-well format):
-
Incubation and Stimulation:
-
Termination and Detection:
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the otenabant concentration.
-
Perform a non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value, which is the concentration of otenabant that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of otenabant for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of this compound at the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radiolabeled CB1 receptor antagonist, such as [³H]-SR141716A (Rimonabant).[6]
-
This compound (test compound).
-
Non-specific binding control (a high concentration of a non-labeled CB1 ligand).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Workflow Diagram:
Figure 3: Workflow for a competitive radioligand binding assay.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a series of tubes, combine:
-
CB1 receptor-expressing membranes.
-
A fixed concentration of the radioligand [³H]-SR141716A (typically at or near its Kd value).
-
Increasing concentrations of this compound.
-
-
Prepare control tubes for:
-
Total Binding: Contains membranes and radioligand only (no otenabant).
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled CB1 ligand to block all specific binding.
-
-
-
Incubation:
-
Incubate the tubes at 30°C for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats, separating the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with several volumes of ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Transfer the individual filter discs to scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of otenabant: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding as a function of the logarithm of the otenabant concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Otenabant - tcsc1279 - Taiclone [taiclone.com]
- 4. Otenabant - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GTPγ[35S] Binding Assay with Otenabant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenabant (B1677804) hydrochloride (also known as CP-945,598) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. As a member of the Gi/o family of GPCRs, the activation of the CB1 receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels.[2]
The GTPγ[35S] binding assay is a widely used functional assay to study the interaction of ligands with GPCRs.[3] It directly measures the activation of G proteins, which is one of the earliest events in the signal transduction cascade following receptor activation.[3][4] Upon agonist binding to a GPCR, the associated heterotrimeric G protein releases GDP and binds GTP, leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling.[4] This assay utilizes a non-hydrolyzable analog of GTP, guanosine (B1672433) 5'-O-(3-thiotriphosphate), labeled with the radioisotope sulfur-35 (B81441) ([35S]GTPγS).[5] The binding of [35S]GTPγS to the Gα subunit is a measure of G protein activation.[3] This technique is particularly well-suited for studying Gi/o-coupled receptors like CB1.
These application notes provide a detailed protocol for utilizing the GTPγ[35S] binding assay to characterize the antagonistic properties of otenabant hydrochloride at the human CB1 receptor.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the CB1 receptor signaling pathway and the general workflow of the GTPγ[35S] binding assay.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound and the standard CB1 agonist, CP-55,940.
Table 1: In Vitro Potency of this compound at Human Cannabinoid Receptors.
| Parameter | Receptor | Value (nM) | Assay Type |
| Binding Affinity (Ki) | CB1 | 0.7 | Radioligand Binding |
| CB2 | 7600 | Radioligand Binding | |
| Functional Antagonism (Ki) | CB1 | 0.2 | Functional Assay |
Data sourced from Hadcock et al., 2010.[1]
Table 2: In Vitro Potency of CP-55,940 at the CB1 Receptor.
| Parameter | Receptor | Value (nM) | Assay Type |
| Functional Agonism (EC50) | CB1 | 27.3 | [35S]GTPγS Binding |
This value represents the concentration of agonist that produces 50% of the maximal response in the GTPγ[35S] binding assay.
Experimental Protocol: GTPγ[35S] Binding Assay for this compound
This protocol is designed to determine the inhibitory potency (IC50 or Ki) of this compound on agonist-stimulated [35S]GTPγS binding to human CB1 receptors.
Materials and Reagents:
-
Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
CP-55,940 (or another suitable CB1 agonist)
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Guanosine 5'-O-(3-thiotriphosphate) (unlabeled GTPγS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% BSA
-
96-well microplates
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester (optional, for filtration)
Procedure:
-
Membrane Preparation:
-
Thaw cryopreserved CB1 receptor-expressing cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes in assay buffer to a final concentration that yields an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations for the inhibition curve.
-
Prepare a stock solution of the CB1 agonist (e.g., CP-55,940) and dilute it in assay buffer to a concentration that elicits a submaximal but robust stimulation of [35S]GTPγS binding (typically around its EC80).
-
-
Assay Setup (for determining antagonist activity):
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of assay buffer (for total and agonist-stimulated binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of the appropriate dilution of this compound or vehicle.
-
25 µL of the CB1 agonist (e.g., CP-55,940 at its EC80 concentration) or vehicle (for basal binding).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation of the Binding Reaction:
-
Prepare a solution containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration 10-30 µM) in assay buffer.
-
Add 100 µL of the [35S]GTPγS/GDP solution to each well to initiate the reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester or a vacuum manifold.
-
Quickly wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Total Agonist-Stimulated Binding: Counts in the presence of the agonist.
-
Non-Specific Binding (NSB): Counts in the presence of 10 µM unlabeled GTPγS.
-
Specific Binding: Total Agonist-Stimulated Binding - NSB.
-
-
Determine the Inhibitory Potency of Otenabant:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with variable slope to determine the IC50 value (the concentration of otenabant that inhibits 50% of the agonist-stimulated specific binding).
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([Agonist] / EC50 of Agonist))
-
-
Logical Relationship of Assay Components
The following diagram illustrates the interplay of the key components in the GTPγ[35S] binding assay in the presence of an agonist and an antagonist.
References
- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
Oral Administration of Otenabant Hydrochloride in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] As an orally active compound, it has been investigated for its therapeutic potential in metabolic disorders, particularly obesity, due to its ability to reduce food intake and increase energy expenditure.[1][3][4] These application notes and protocols provide a comprehensive guide for the oral administration of otenabant hydrochloride in rat models, covering pharmacokinetic profiles, pharmacodynamic effects, and detailed experimental procedures.
Data Presentation
Pharmacokinetic Parameters of Otenabant (CP-945,598) in Sprague-Dawley Rats
The following tables summarize the key pharmacokinetic parameters of otenabant (CP-945,598) and its major metabolite, M1 (N-desethyl metabolite), in the serum of male and female Sprague-Dawley rats following a single oral administration of 30 mg/kg.[1]
Table 1: Pharmacokinetic Parameters of Otenabant (CP-945,598) in Male Sprague-Dawley Rats [1]
| Parameter | Value | Unit |
| Dose | 30 | mg/kg |
| Cmax | 1456 | ng/mL |
| Tmax | 1.3 | h |
| t½ | 3.6 | h |
Table 2: Pharmacokinetic Parameters of Otenabant (CP-945,598) in Female Sprague-Dawley Rats [1]
| Parameter | Value | Unit |
| Dose | 30 | mg/kg |
| Cmax | 2670 | ng/mL |
| Tmax | 2.8 | h |
| t½ | 5.0 | h |
Table 3: Pharmacokinetic Parameters of M1 Metabolite in Male Sprague-Dawley Rats [1]
| Parameter | Value | Unit |
| Cmax | 3853 | ng/mL |
| Tmax | 2.0 | h |
| t½ | 6.4 | h |
Table 4: Pharmacokinetic Parameters of M1 Metabolite in Female Sprague-Dawley Rats [1]
| Parameter | Value | Unit |
| Cmax | 4663 | ng/mL |
| Tmax | 11.3 | h |
| t½ | 4.7 | h |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; t½: Elimination half-life.
Signaling Pathway
This compound acts as an antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its active state, the CB1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) to the CB1 receptor, otenabant prevents this signaling cascade.
Caption: this compound antagonism of the CB1 receptor signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) or Carboxymethylcellulose sodium (CMC-Na) solution
-
Distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation: Prepare a 0.5% methylcellulose or CMC-Na solution by slowly adding the required amount of powder to distilled water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Suspension Preparation:
-
For a small volume, place the weighed this compound in a mortar.
-
Add a small volume of the 0.5% methylcellulose or CMC-Na solution to the powder and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Alternatively, for larger volumes, a homogenizer can be used to ensure uniform particle distribution.
-
-
Final Concentration: Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume to achieve the target concentration (e.g., for a 30 mg/kg dose in a rat receiving 5 mL/kg, the concentration would be 6 mg/mL).
-
Storage: Store the suspension at 2-8°C and protect from light. It is recommended to use the suspension immediately after preparation for optimal results.[2] Shake well before each use to ensure homogeneity.
Protocol 2: Oral Administration of this compound by Gavage
Objective: To accurately administer a prepared dose of this compound to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-5 mL, depending on the dosing volume)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the rats to handling prior to the experiment to minimize stress.
-
Weigh each rat accurately on the day of dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the rat, holding its head and body in a vertical position to straighten the path to the esophagus.
-
-
Gavage Needle Preparation:
-
Attach the gavage needle to a syringe filled with the correct volume of the this compound suspension.
-
Ensure there are no air bubbles in the syringe.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the rat's mouth.
-
Advance the needle over the tongue into the pharynx. The rat should swallow as the needle enters the esophagus.
-
Do not force the needle; if resistance is met, withdraw and re-insert.
-
Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).
-
Slowly administer the suspension.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10-15 minutes.
-
Caption: Experimental workflow for the oral administration of otenabant by gavage in rats.
Protocol 3: Assessment of Anorectic Effects
Objective: To evaluate the effect of orally administered this compound on food intake in rats.
Materials:
-
Individually housed rats
-
Standard rodent chow
-
Metabolic cages or cages with specialized food hoppers that allow for precise measurement of food consumption
-
Prepared this compound suspension and vehicle control
Procedure:
-
Acclimation: Individually house the rats and acclimate them to the experimental cages and feeding conditions for at least 3-5 days.
-
Baseline Measurement: Measure and record daily food intake and body weight for each rat for at least 3 days prior to the start of the treatment to establish a stable baseline.
-
Dosing:
-
On the day of the experiment, administer the prepared this compound suspension or vehicle control orally at a consistent time each day (e.g., 1 hour before the dark cycle begins).
-
Randomly assign rats to treatment groups (e.g., vehicle, otenabant at different doses).
-
-
Data Collection:
-
Measure food intake at various time points after dosing (e.g., 2, 4, 8, and 24 hours).
-
Continue to measure daily food intake and body weight for the duration of the study (e.g., 7-14 days for chronic studies).
-
-
Data Analysis:
-
Calculate the change in food intake and body weight from baseline for each rat.
-
Compare the effects of different doses of otenabant to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
These application notes and protocols provide a framework for conducting studies on the oral administration of this compound in rats. The provided pharmacokinetic data offers a quantitative basis for dose selection and interpretation of experimental results. Adherence to the detailed protocols for formulation and administration will ensure the accuracy and reproducibility of in vivo studies investigating the pharmacodynamic effects of this selective CB1 receptor antagonist.
References
Application Notes and Protocols: Otenabant Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of otenabant (B1677804) hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). Otenabant hydrochloride is a potent and selective cannabinoid receptor 1 (CB1) antagonist, and these protocols are designed to ensure accurate and reproducible experimental results.
Compound Information
This compound, also known as CP-945,598 hydrochloride, is a key tool for investigating the endocannabinoid system. Proper handling and solution preparation are critical for its effective use in research.
| Property | Value | Citation(s) |
| Synonyms | CP-945,598 Hydrochloride, CP 945598 | [1][2] |
| CAS Number | 686347-12-6 | [1][2] |
| Molecular Formula | C25H25Cl2N7O.HCl | [2] |
| Molecular Weight | 546.88 g/mol | [1][2] |
| Mechanism of Action | Potent and selective CB1 receptor antagonist. | [1][2][3] |
| Storage (Solid) | -20°C for up to 3 years. | [2] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month. | [2] |
Solubility in DMSO
The solubility of this compound in DMSO is a critical factor for preparing stock solutions. It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
| Solvent | Solubility | Notes | Citation(s) |
| DMSO | ≥ 1 mg/mL (1.82 mM) | Moisture-absorbing DMSO can decrease solubility; use fresh DMSO. | [2] |
| DMSO | 5 mg/mL (9.14 mM) | Warming may be required to achieve this concentration. | [4] |
| Water | Insoluble | - | [2][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Water bath or heat block
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 5.47 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid in dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[1][5] The binding of an agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein (MAP) kinase.[5] As an antagonist, otenabant blocks these downstream signaling events. The endocannabinoid system's overactivity is associated with obesity and metabolic syndrome.[6] By blocking the CB1 receptor, otenabant can reverse these effects. Blockade of the CB1 receptor has been shown to improve glycemic control through the hepatic Sirt1/mTORC2/Akt pathway and increase fatty acid oxidation via LKB1/AMPK signaling.[6]
The diagram below illustrates the signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. adooq.com [adooq.com]
- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otenabant Hydrochloride in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1R).[1][2] The endocannabinoid system is a key regulator of appetite, energy balance, and lipid metabolism.[3][4] In conditions of metabolic syndrome, this system is often overactive. Otenabant hydrochloride offers a valuable tool for in vivo research into the metabolic syndrome by blocking the CB1R, thereby mitigating the downstream effects of its overactivation. These application notes provide detailed protocols for utilizing this compound in a diet-induced obesity (DIO) mouse model of metabolic syndrome.
Mechanism of Action
This compound acts as a competitive antagonist at the CB1 receptor, which is a G-protein coupled receptor. By blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol), otenabant inhibits downstream signaling pathways that promote lipogenesis and insulin (B600854) resistance.[5] In metabolic tissues such as the liver, this antagonism leads to a reduction in the expression of key lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FASN), and acetyl-CoA carboxylase (Acaca).[3] This ultimately results in reduced hepatic steatosis and improved glucose metabolism.
Quantitative Data Summary
The following table summarizes the reported effects of this compound and other CB1 receptor antagonists in diet-induced obese (DIO) mice.
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Body Weight | Otenabant HCl | 10 mg/kg/day, p.o. | 10 days | 9% vehicle-adjusted weight loss | [2] |
| RTI1092769 | 1 mg/kg/day | 28 days | ~9% difference in body weight vs. HFD controls | [3] | |
| Fasting Blood Glucose | RTI1092769 | 0.1 & 1 mg/kg/day | 28 days | Significantly lower than HFD controls | [3] |
| Glucose Tolerance (oGTT) | RTI1092769 | 0.1 & 1 mg/kg/day | 28 days | Statistically significant improvement in AUC | [3] |
| Hepatic Triglycerides | RTI1092769 | 0.1, 0.3, 1 mg/kg/day | 28 days | Dose-dependent reduction | [3] |
| Hepatic Steatosis (Oil Red O) | RTI1092769 | 0.1, 0.3, 1 mg/kg/day | 28 days | Dose-dependent improvement | [3] |
| Plasma ALT | RTI1092769 | 0.1, 0.3, 1 mg/kg/day | 28 days | Significantly reduced compared to HFD controls | [3] |
| Plasma AST | RTI1092769 | 0.1, 0.3, 1 mg/kg/day | 28 days | Significantly reduced compared to HFD controls | [3] |
| Hepatic Gene Expression | |||||
| Srebf1 | RTI1092769 | 1 mg/kg/day | 28 days | Reduced expression | [3] |
| Srebf2 | RTI1092769 | 1 mg/kg/day | 28 days | Reduced expression | [3] |
| Fasn | RTI1092769 | 1 mg/kg/day | 28 days | Reduced expression | [3] |
| Acaca | RTI1092769 | 1 mg/kg/day | 28 days | Reduced expression | [3] |
Experimental Protocols
I. Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of metabolic syndrome in mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Animal caging with enrichment
-
Animal scale
Procedure:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomize mice into two groups: Control and High-Fat Diet (HFD).
-
House mice individually or in small groups and maintain a 12-hour light/dark cycle.
-
Provide the Control group with the standard chow diet.
-
Provide the HFD group with the high-fat diet.
-
Monitor body weight and food intake weekly for 12-16 weeks.
-
Mice on the HFD are considered obese and exhibiting signs of metabolic syndrome when their body weight is significantly higher than the control group.
II. This compound Formulation and Administration
This protocol details the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes (1 mL)
Procedure:
-
Formulation: a. Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. b. Weigh the this compound powder. c. Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). d. Gradually add the this compound powder to the vehicle while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension. e. Stir the suspension continuously with a magnetic stirrer during dosing to ensure homogeneity.[2]
-
Oral Gavage Administration: a. Weigh each mouse to determine the precise volume of the suspension to be administered. b. Gently restrain the mouse. c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). d. Attach the gavage needle to the syringe containing the otenabant suspension. e. Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. f. Return the mouse to its cage and monitor for any signs of distress.
III. Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose metabolism.
Materials:
-
Fasted mice (4-6 hours)
-
Glucose solution (2 g/kg body weight, sterile)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
-
Timer
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail blood sample.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
IV. Assessment of Hepatic Steatosis (Oil Red O Staining)
This protocol visualizes lipid accumulation in the liver.
Materials:
-
Fresh or frozen liver tissue samples
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
10% Formalin
-
Propylene (B89431) glycol
-
Oil Red O staining solution
-
Mayer's Hematoxylin
-
Aqueous mounting medium
-
Microscope
Procedure:
-
Embed fresh liver tissue in OCT compound and flash-freeze, or use previously frozen tissue.
-
Cut 8-10 µm thick sections using a cryostat and mount on microscope slides.
-
Air dry the sections for at least 30 minutes.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse with distilled water.
-
Incubate in propylene glycol for 2-5 minutes.
-
Stain with Oil Red O solution for 10-15 minutes at 60°C or room temperature, depending on the specific protocol.[6]
-
Differentiate in 85% propylene glycol for 1 minute.
-
Rinse with distilled water.
-
Counterstain with Mayer's Hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
Mount with an aqueous mounting medium.
-
Visualize under a microscope. Lipid droplets will appear red, and nuclei will be blue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
Application Notes and Protocols for Locomotor Activity Testing with Otenabant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenabant (B1677804) hydrochloride (also known as CP-945,598) is a potent and selective antagonist/inverse agonist of the Cannabinoid Receptor Type 1 (CB1).[1] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating a wide array of physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptors are densely expressed in the central nervous system, particularly in areas associated with motor control such as the basal ganglia and cerebellum.
As a CB1 receptor inverse agonist, otenabant not only blocks the effects of cannabinoid agonists but can also inhibit the basal signaling activity of the receptor. This activity profile has led to its investigation for various therapeutic applications. One of the fundamental preclinical assessments for compounds acting on the central nervous system is the evaluation of their effects on spontaneous locomotor activity. Such studies are crucial for understanding the compound's neurological and behavioral profile, including potential stimulatory, sedative, or anxiogenic effects.
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of otenabant hydrochloride on locomotor activity in rodent models, a critical step in the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by binding to the CB1 receptor. This binding prevents endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous cannabinoid agonists from activating the receptor. As an inverse agonist, otenabant can also reduce the constitutive activity of the CB1 receptor, leading to effects opposite to those of CB1 agonists.
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It can also modulate ion channels and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. By antagonizing and inversely agonising the CB1 receptor, otenabant can influence these downstream signaling events, which in turn affects neuronal excitability and neurotransmitter release, ultimately manifesting in behavioral changes, including alterations in locomotor activity.
References
Application Notes and Protocols: Measuring Energy Expenditure After Otenabant Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenabant (B1677804) hydrochloride (formerly CP-945,598) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] The endocannabinoid system is a key regulator of energy balance, and its overactivation is associated with obesity and metabolic disorders.[2] CB1 receptor antagonists like otenabant have been investigated for their therapeutic potential in treating obesity due to their ability to reduce food intake and increase energy expenditure.[1][3] Preclinical studies have demonstrated that otenabant acutely stimulates energy expenditure and promotes a metabolic shift towards increased fat oxidation.[1][4][5]
These application notes provide a detailed overview of the methodologies used to measure the effects of otenabant hydrochloride on energy expenditure, with a focus on indirect calorimetry in preclinical rodent models.
Mechanism of Action: CB1 Receptor Antagonism and Energy Expenditure
This compound exerts its effects by blocking the CB1 receptor, which is predominantly expressed in the brain but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle. The antagonism of CB1 receptors in the hypothalamus is believed to contribute to increased energy expenditure.[6] By blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol), otenabant disrupts the signaling pathways that normally promote energy storage and suppress metabolism. This leads to an increase in thermogenesis, particularly in brown adipose tissue (BAT), and a shift in substrate utilization from carbohydrates to fats.[6]
Signaling Pathway of CB1 Receptor Antagonism
Caption: CB1 Receptor Antagonism by Otenabant.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound and other CB1 receptor antagonists on body weight and energy expenditure parameters.
Table 1: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg, p.o.) | Duration | Change in Body Weight (Vehicle Adjusted) | Reference |
| Otenabant HCl | 10 | 10 days | -9% | [1][4][5] |
| Vehicle | - | 10 days | - | [1][4][5] |
Table 2: Illustrative Effects of CB1 Receptor Antagonists on Energy Expenditure in Rodents *
| Parameter | Treatment Group | Dose (mg/kg) | Acute Change vs. Vehicle | Reference |
| O₂ Consumption | Rimonabant (B1662492) | 3 | +18% | [7] |
| Rimonabant | 10 | +49% | [7] | |
| Energy Expenditure | Otenabant HCl | Not Specified | Acutely Stimulated | [1][4][5] |
| Rimonabant | 10 | Increased | [8] | |
| Respiratory Quotient (RQ) | Otenabant HCl | Not Specified | Decreased | [1][4][5] |
| Rimonabant | Not Specified | No Significant Change | [7] |
*Specific quantitative data for otenabant on O₂ consumption and RQ were not publicly available. Data from the CB1 antagonist rimonabant are provided for illustrative purposes.
Experimental Protocols
Protocol 1: Measurement of Energy Expenditure in Mice using Indirect Calorimetry
This protocol describes the use of an open-circuit indirect calorimeter to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and energy expenditure (Heat) in mice treated with this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)
-
Indirect calorimetry system (e.g., TSE PhenoMaster/LabMaster, Columbus Instruments Oxymax/CLAMS)
-
Metabolic cages with food and water dispensers
-
Analytical balance
Experimental Workflow:
Caption: Workflow for Indirect Calorimetry Study.
Procedure:
-
Animal Acclimatization: Individually house DIO mice and allow them to acclimatize for at least one week before the study.
-
System Calibration: Calibrate the gas analyzers and flow rates of the indirect calorimetry system according to the manufacturer's instructions.[9]
-
Habituation: Place the mice in the metabolic cages for a 24-48 hour habituation period to minimize stress-induced artifacts in the data.[10] Food and water are available ad libitum.
-
Baseline Measurement: Record baseline data for VO₂, VCO₂, and physical activity for 24 hours prior to treatment.
-
Compound Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the designated dose (e.g., 10 mg/kg) or vehicle via oral gavage (p.o.).[5]
-
Data Collection: Immediately after dosing, begin continuous data collection for a period of 24 to 72 hours. Measurements are typically taken at intervals of 15-30 minutes.[10]
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER) using the formula: RER = VCO₂ / VO₂. An RER value approaching 0.7 indicates primarily fat oxidation, while a value of 1.0 indicates carbohydrate oxidation.[2]
-
Calculate Energy Expenditure (Heat) using the Weir equation or a similar formula provided by the system software (e.g., Heat (kcal/hr) = (3.815 + 1.232 x RER) x VO₂).
-
Normalize energy expenditure data to body weight or lean body mass to account for differences in animal size.
-
Perform statistical analysis to compare the treatment group to the vehicle control group.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of this compound on energy expenditure. Accurate and consistent measurement of metabolic parameters using techniques like indirect calorimetry is crucial for understanding the therapeutic potential of CB1 receptor antagonists in the context of obesity and metabolic diseases. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in this area of research.
References
- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of chronic oral rimonabant administration on energy budgets of diet-induced obese C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
Application Notes and Protocols for Studying Anorectic Activity Using Otenabant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing otenabant (B1677804) hydrochloride (formerly known as CP-945,598), a potent and selective cannabinoid CB1 receptor antagonist, to investigate anorectic activity in preclinical research.
Introduction
Otenabant hydrochloride is a valuable pharmacological tool for studying the role of the endocannabinoid system in the regulation of appetite and energy balance. As a selective antagonist of the cannabinoid CB1 receptor, otenabant blocks the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), which are known to stimulate food intake.[1][2] Preclinical studies have demonstrated that otenabant exhibits dose-dependent anorectic activity, leading to reductions in food intake and body weight in rodent models.[1][2] These properties make it a key compound for investigating the therapeutic potential of CB1 receptor antagonism for obesity and related metabolic disorders.
Mechanism of Action
Otenabant is a competitive antagonist of the CB1 receptor, meaning it binds to the receptor at the same site as endogenous agonists but does not activate it. This binding prevents the agonists from exerting their effects. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this activation, otenabant prevents the downstream signaling cascades that promote appetite and energy storage.[1][3][4]
Data Presentation
The anorectic effects of this compound have been quantified in various preclinical models. The following tables summarize the dose-dependent effects of otenabant on food intake and body weight in rodents.
Table 1: Effect of this compound on Acute Food Intake in Rodents
| Animal Model | Dosing Route | Dose (mg/kg) | Time Point | % Inhibition of Food Intake (vs. Vehicle) | Reference |
| Fasted Rats | Oral (p.o.) | 1 | 2 hours | Data Not Available in Abstract | Hadcock et al., 2010 |
| Fasted Rats | Oral (p.o.) | 3 | 2 hours | Significant Inhibition | [2] |
| Fasted Rats | Oral (p.o.) | 10 | 2 hours | Dose-dependent Inhibition | [1][2] |
| Nocturnal Feeding Mice | Oral (p.o.) | 1 | 4 hours | Data Not Available in Abstract | Hadcock et al., 2010 |
| Nocturnal Feeding Mice | Oral (p.o.) | 3 | 4 hours | Dose-dependent Inhibition | [1][2] |
| Nocturnal Feeding Mice | Oral (p.o.) | 10 | 4 hours | Significant Inhibition | [2] |
Note: Specific quantitative values for percentage inhibition of food intake were not available in the abstracts reviewed. The full publication "In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity" by Hadcock et al. (2010) should be consulted for detailed data.
Table 2: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice
| Animal Model | Dosing Route | Dose (mg/kg/day) | Treatment Duration | % Vehicle-Adjusted Body Weight Loss | Reference |
| DIO Mice | Oral (p.o.) | 10 | 10 days | 9% | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anorectic activity of this compound are provided below.
Protocol 1: Acute Food Intake Study in Fasted Rodents
Objective: To evaluate the acute anorectic effect of this compound in a model of hyperphagia induced by fasting.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Oral gavage needles
Procedure:
-
Acclimation: Individually house animals in metabolic cages for at least 3 days to acclimate to the environment and measurement procedures.
-
Fasting: Fast the animals for 18-24 hours with free access to water.
-
Dosing: Prepare fresh formulations of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg). Administer the assigned dose or vehicle via oral gavage.
-
Re-feeding: 30-60 minutes post-dosing, provide a pre-weighed amount of standard laboratory chow.
-
Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake for each animal. Express the data as mean ± SEM for each treatment group. Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Chronic Body Weight Study in Diet-Induced Obese (DIO) Mice
Objective: To assess the long-term effect of this compound on body weight in a model of obesity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male C57BL/6 mice
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard laboratory chow
-
Animal scale
-
Oral gavage needles
Procedure:
-
Obesity Induction: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard diet.
-
Group Allocation: Randomize the obese mice into treatment groups (e.g., vehicle, otenabant 10 mg/kg).
-
Dosing: Administer the assigned dose or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 10 days).
-
Body Weight and Food Intake Monitoring: Record the body weight and food intake of each animal daily before dosing.
-
Data Analysis: Calculate the change in body weight from baseline for each animal. Express the data as mean ± SEM for each treatment group. Analyze for statistical significance using an appropriate statistical method (e.g., repeated measures ANOVA).
Visualizations
Signaling Pathway
Caption: Otenabant blocks endocannabinoid-mediated CB1 receptor signaling.
Experimental Workflow
Caption: A typical experimental workflow for preclinical anorectic studies.
References
Troubleshooting & Optimization
otenabant hydrochloride solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of otenabant (B1677804) hydrochloride. The information is designed to assist researchers in overcoming common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving otenabant hydrochloride in aqueous buffers for my in vitro assays. What is its aqueous solubility?
A1: this compound is practically insoluble in water and aqueous buffers at physiological pH.[1] This is a known characteristic of the compound and a primary challenge in its experimental use. Direct dissolution in aqueous media is not recommended and is likely to result in suspension rather than a true solution.
Q2: What solvents are recommended for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] It is important to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[4] For best results, sonication or gentle warming may be used to aid dissolution.[5]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible while maintaining the solubility of this compound. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell-based assays.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous medium can help to maintain the solubility of the compound.
-
Co-solvents: For certain applications, a co-solvent system may be necessary. Formulations involving polyethylene (B3416737) glycol (PEG) have been used.[5]
-
Preparation Method: Add the DMSO stock solution to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion.
Q4: I need to prepare this compound for in vivo administration. What formulation strategies can I use?
A4: Due to its poor aqueous solubility, this compound is typically administered in vivo as a suspension. A common and effective method is to use a vehicle containing methylcellulose (B11928114). For example, a homogeneous suspension can be prepared in 0.5% methylcellulose.[1][4] For oral administration, formulations containing a mixture of solvents and surfactants have also been described. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another approach involves using 10% DMSO in corn oil.[5] When preparing suspensions, it is crucial to ensure a uniform particle size distribution for consistent dosing.
Q5: Are there more advanced techniques to improve the solubility of this compound for formulation development?
A5: Yes, for more advanced formulation development, several techniques used for poorly water-soluble drugs can be explored. While specific data for this compound is limited in publicly available literature, the following are established methods:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[6][7] This can enhance the dissolution rate and apparent solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution velocity and saturation solubility.[8][9][10]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[11][12][13][14][15] A formulation using 20% SBE-β-CD in saline with 10% DMSO has been reported to solubilize otenabant.[5]
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Notes | Source(s) |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| DMSO | 1 mg/mL (1.82 mM) | Use fresh, anhydrous DMSO. | [4] |
| DMSO | 5 mg/mL (9.14 mM) | Warmed | [1] |
| DMSO | 100 mg/mL (195.92 mM) | Requires sonication. | [5] |
| 4-Methylpyridine | 5 mg/mL | - | [4] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Achieved Concentration | Application | Source(s) |
| 0.5% Methylcellulose in water | ≥ 5 mg/mL (as a suspension) | Oral Administration | [4] |
| 0.5% Methylcellulose | 16 mg/mL (as a suspension) | In vivo | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (clear solution) | In vivo | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (clear solution) | In vivo | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (clear solution) | In vivo | [5] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent system.[16][17][18]
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., physiological buffers of different pH) in a glass vial with a screw cap. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.
-
Sampling: Carefully collect an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom. Filtration of the supernatant through a 0.22 µm filter is recommended to ensure no solid particles are carried over.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a suspension suitable for in vivo oral administration in rodent models.[4]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration (e.g., 10 mg/mL).
-
Suspension Formation: To form a uniform suspension, it is advisable to first create a paste. Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder and triturate until a smooth paste is formed.
-
Dilution: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring or vortexing to ensure a homogeneous suspension.
-
Homogenization: For improved uniformity, the suspension can be further homogenized using a suitable laboratory homogenizer.
-
Storage and Use: Store the suspension at 2-8°C and protect it from light. It is recommended to use the suspension immediately after preparation for optimal results.[4] Always vortex the suspension thoroughly before each administration to ensure uniform dosing.
Visualizations
CB1 Receptor Signaling Pathway
This compound is a selective antagonist of the Cannabinoid Receptor 1 (CB1). The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. Otenabant blocks these effects.
Caption: Simplified CB1 receptor signaling pathway blocked by otenabant.
Experimental Workflow for Solubility Enhancement
This diagram illustrates a logical workflow for addressing the solubility issues of a compound like this compound.
Caption: Workflow for addressing solubility challenges of otenabant HCl.
References
- 1. adooq.com [adooq.com]
- 2. medkoo.com [medkoo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives - Google Patents [patents.google.com]
- 12. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. cyclolab.hu [cyclolab.hu]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. scielo.br [scielo.br]
Otenabant Hydrochloride Solution Stability Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of otenabant (B1677804) hydrochloride in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My otenabant hydrochloride solution appears to be degrading. What are the common causes?
A1: Degradation of this compound in solution can be attributed to several factors, including:
-
Hydrolysis: Reaction with water can lead to the breakdown of the molecule. The rate of hydrolysis is often pH-dependent.
-
Oxidation: Exposure to oxygen can cause oxidative degradation. This can be accelerated by light, temperature, and the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1]
-
Temperature: Elevated temperatures generally increase the rate of all chemical degradation reactions.
Q2: What are the initial signs of this compound degradation in my solution?
A2: Visual indicators of degradation can include a change in color, precipitation, or the appearance of cloudiness in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q3: How can I prepare a stock solution of this compound and how should it be stored?
A3: this compound is soluble in DMSO.[2][3][4] For a stock solution, dissolve the compound in fresh, anhydrous DMSO. It is recommended to prepare fresh solutions for each experiment.[5] If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C for up to two years or -20°C for up to one year.[2] To prevent potency loss, some sources recommend limiting storage at -20°C to one month.[4] Avoid repeated freeze-thaw cycles.
Q4: Is this compound soluble in aqueous buffers?
A4: this compound is reported to be insoluble in water.[4] For in vivo studies, it is often formulated as a suspension in a vehicle like 0.5% methylcellulose, which should be used immediately after preparation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | Poor solubility or compound degradation. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. For aqueous-based assays, consider the impact of buffer pH on solubility. Store solutions at the recommended temperature and protect from light. |
| Loss of compound activity in a biological assay. | Chemical degradation of this compound. | Prepare fresh solutions before each experiment. If using a stored stock solution, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity. Minimize exposure of the solution to light and elevated temperatures. |
| Inconsistent experimental results. | Variable stability of the compound in the experimental medium. | Standardize the solution preparation method. Evaluate the stability of this compound in your specific assay buffer and under the experimental conditions (e.g., temperature, incubation time). Consider the use of stabilizing excipients if degradation is confirmed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the stability of this compound and quantify its degradation products using High-Performance Liquid Chromatography (HPLC). While a specific method for otenabant is not publicly available, the following is a general method adapted from similar compounds like rimonabant (B1662492).[6]
Materials:
-
This compound solution
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC system with a UV or photodiode array (PDA) detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the detector wavelength (e.g., 215 nm).
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product.
-
Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Recommended Storage of Stock Solution | Reference |
| DMSO | Soluble | -80°C (up to 2 years) or -20°C (up to 1 year) | [2] |
| Water | Insoluble | Not applicable | [4] |
| Ethanol | Insoluble | Not applicable | [4] |
| 0.5% Methylcellulose | Suspension | Use immediately | [3] |
Table 2: General Strategies for Improving Drug Stability in Solution
| Strategy | Mechanism of Action | Examples of Excipients | Reference |
| pH Optimization | Minimizes pH-dependent degradation pathways like hydrolysis. | Buffers (e.g., citrate, phosphate) | [7] |
| Antioxidants | Inhibit oxidative degradation. | Ascorbic acid, butylated hydroxytoluene (BHT) | [8] |
| Chelating Agents | Bind metal ions that can catalyze oxidation. | Ethylenediaminetetraacetic acid (EDTA) | [8] |
| Co-solvents | Can improve solubility and reduce water activity. | Propylene glycol, polyethylene (B3416737) glycol (PEG) | [7][9] |
| Protection from Light | Prevents photodegradation. | Use of amber vials, packaging with light-protective over-wrap | [8] |
Visualizations
Caption: A troubleshooting workflow for identifying and addressing this compound instability in solution.
Caption: Potential chemical degradation pathways for this compound in solution.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
otenabant hydrochloride dose-response curve analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective cannabinoid CB1 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of dose-response data to support your experimental design and data interpretation.
Dose-Response Curve Analysis
Otenabant hydrochloride has demonstrated dose-dependent effects in both preclinical and clinical studies. The following tables summarize the available quantitative data to aid in the analysis of its dose-response relationship.
Preclinical In Vitro Data: Receptor Binding and Functional Activity
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 0.7 nM | Human CB1 Receptor | Radioligand Binding Assay | [1][2][3] |
| 2.8 nM | Rat CB1 Receptor | Radioligand Binding Assay | [1] | |
| 7600 nM (7.6 µM) | Human CB2 Receptor | Radioligand Binding Assay | [1][2][3] | |
| Functional Activity (Ki) | 0.2 nM | Human CB1 Receptor | Functional Assay | [2][3] |
Note: The high selectivity of otenabant for the CB1 receptor over the CB2 receptor is a key characteristic.
Preclinical In Vivo Data: Effects on Body Weight in Diet-Induced Obese (DIO) Mice
| Dose (Oral) | Duration | Effect | Reference |
| 10 mg/kg | 10 days | 9% vehicle-adjusted body weight loss | [1][2][3] |
Clinical Trial Data: Phase III Weight Loss Studies in Obese and Overweight Patients
| Dose (Oral) | Duration | Effect | Note | Reference |
| 10 mg/day | 1 year | Dose-related mean percentage reduction from baseline body weight | Trials were terminated early due to psychiatric adverse events. | [4][5] |
| 20 mg/day | 1 year | Dose-related mean percentage reduction from baseline body weight | Trials were terminated early due to psychiatric adverse events. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key assays used in the characterization of this compound.
In Vitro: GTPγ[35S] Binding Assay for CB1 Receptor Antagonism
This assay measures the ability of an antagonist to block agonist-induced G-protein activation.
Materials:
-
Membranes from cells expressing the human CB1 receptor
-
[35S]GTPγS
-
CB1 receptor agonist (e.g., CP-55,940)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
-
GDP
Procedure:
-
Incubate cell membranes with varying concentrations of this compound for a predetermined time (e.g., 15 minutes) at 30°C in the assay buffer containing GDP.
-
Add a fixed concentration of the CB1 receptor agonist (e.g., EC₈₀ concentration of CP-55,940).
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC₅₀.
In Vivo: Weight Loss Study in Diet-Induced Obese (DIO) Mice
This protocol assesses the in vivo efficacy of this compound on body weight.
Animal Model:
-
Male C57BL/6J mice on a high-fat diet (e.g., 45-60% kcal from fat) for a minimum of 6 weeks to induce obesity.
Procedure:
-
House mice individually for accurate food and water intake measurements.
-
Record baseline body weight and food intake for several days to establish a stable baseline.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg).
-
Prepare this compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose (B11928114) in water).
-
Administer the assigned treatment orally once daily, typically before the dark cycle when feeding is most active.
-
Record body weight and food intake daily.
-
Continue treatment for the designated study duration (e.g., 10 days).
-
Data Analysis: Calculate the daily and cumulative changes in body weight and food intake. Compare the otenabant-treated group to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CB1 Receptor Signaling Pathway Antagonized by Otenabant.
Caption: Experimental Workflow for this compound Evaluation.
Troubleshooting and FAQs
Q1: I am observing high variability in my in vitro GTPγ[35S] binding assay. What are the potential causes?
A1: High variability can stem from several factors:
-
Membrane Quality: Ensure the cell membranes expressing the CB1 receptor are of high quality and have been stored properly at -80°C. Repeated freeze-thaw cycles can degrade receptor activity.
-
Reagent Stability: [35S]GTPγS is sensitive to degradation. Use fresh aliquots and avoid repeated freeze-thawing. Ensure GDP is fully dissolved and at the correct concentration.
-
Assay Conditions: Inconsistent incubation times or temperatures can lead to variability. Use a calibrated incubator and a precise timer.
-
Pipetting Accuracy: Inaccurate pipetting, especially of potent compounds like otenabant, can significantly impact results. Use calibrated pipettes and proper technique.
-
Filter Washing: Inconsistent or inadequate washing of the filters can result in high background noise. Ensure a consistent and rapid washing procedure.
Q2: My in vivo study with this compound in mice is not showing a significant effect on body weight at the 10 mg/kg dose.
A2: Several factors could contribute to this observation:
-
Formulation Issues: this compound has low aqueous solubility. Ensure the compound is properly suspended before each administration. Sonication of the vehicle (e.g., 0.5% methylcellulose) can help create a uniform suspension.
-
Animal Strain and Age: The response to CB1 antagonists can vary between different mouse strains and with the age of the animals. The original studies often used specific strains like C57BL/6J.
-
Diet-Induced Obesity Model: The degree of obesity and the duration on the high-fat diet can influence the magnitude of the weight loss effect. Ensure your DIO model is well-established.
-
Route and Timing of Administration: Oral gavage technique is critical. Ensure the full dose is delivered to the stomach. Administering the compound just before the dark cycle is recommended as this is the primary feeding period for mice.
-
Acclimatization: Ensure mice are properly acclimatized to single housing and handling to minimize stress-induced changes in feeding and body weight.
Q3: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A3: this compound is highly selective for the CB1 receptor, with a Ki for the CB2 receptor that is over 10,000-fold higher.[1] At typical in vitro and in vivo concentrations used to study CB1 receptor antagonism, significant off-target effects at the CB2 receptor are unlikely. However, as with any pharmacological agent, it is good practice to consider potential off-target effects, especially at very high concentrations. The development of otenabant was halted due to centrally-mediated psychiatric side effects, which are considered a class effect of centrally-acting CB1 receptor antagonists and not an off-target effect.[4]
Q4: What are the expected psychiatric adverse effects of this compound observed in clinical trials?
A4: The Phase III clinical trials for otenabant, along with other centrally-acting CB1 receptor antagonists, were terminated due to an increased incidence of psychiatric adverse events. These included anxiety, depression, and suicidal thoughts.[5] Researchers working with this compound in preclinical models that can assess mood and behavior should be aware of these potential effects.
Q5: How should I prepare this compound for in vivo oral administration?
A5: A common method for preparing this compound for oral gavage in rodents is to create a suspension in a vehicle like 0.5% methylcellulose in sterile water.[1] Due to its low solubility, it is crucial to ensure a homogenous suspension. This can be achieved by vortexing and/or sonicating the mixture before drawing it into the gavage needle. The suspension should be prepared fresh daily.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting off-target effects of otenabant hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with otenabant (B1677804) hydrochloride. The information is designed to help interpret potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of otenabant hydrochloride?
A1: this compound is a potent and highly selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2] Its high affinity for the CB1 receptor is the basis for its pharmacological effects.
Q2: What are the known "off-target" effects of this compound?
A2: The most significant "off-target" effects observed with CB1 receptor antagonists as a class, including otenabant, are centrally-mediated psychiatric adverse events such as anxiety and depression.[3][4] These are generally considered mechanism-based effects resulting from the blockade of CB1 receptors in the central nervous system, rather than binding to other unintended protein targets.[3] Preclinical data for otenabant indicates low affinity for the hERG channel, a common source of cardiac off-target effects.[1][2]
Q3: How selective is otenabant for the CB1 receptor over the CB2 receptor?
A3: Otenabant exhibits high selectivity for the CB1 receptor. It has been reported to have approximately 10,000-fold greater selectivity for the human CB1 receptor over the human CB2 receptor.[1][2]
Q4: My in-vivo rodent study with otenabant shows unexpected behavioral changes (e.g., anxiety-like behavior). Is this likely an off-target effect?
A4: While it's crucial to rule out other experimental variables, anxiety-like behaviors are a known potential consequence of CB1 receptor antagonism in the central nervous system. This is likely an on-target, mechanism-based effect rather than an interaction with an unrelated protein. Consider performing behavioral assays specifically designed to assess anxiety and compare your results with literature on other CB1 antagonists.
Q5: I'm observing a cellular phenotype that doesn't seem to be explained by CB1 antagonism. How can I investigate potential off-target binding?
A5: To investigate if the observed phenotype is due to binding to an unrelated target, a broad in-vitro kinase and receptor profiling screen is recommended. This will assess the binding of otenabant to a wide range of other proteins. If a high-affinity interaction with a different target is identified, further cellular experiments would be needed to confirm that this interaction is responsible for the observed phenotype.
Data Presentation
This compound Selectivity Profile
| Target | Binding Affinity (Ki) | Selectivity | Reference |
| Human CB1 Receptor | 0.7 nM | - | [1][2] |
| Human CB2 Receptor | 7.6 µM | ~10,000-fold vs. CB1 | [1][2] |
| hERG Channel | Low Affinity | Not specified | [1][2] |
Common Adverse Effects of Clinical Stage CB1 Antagonists (e.g., Rimonabant, Taranabant)
| System Organ Class | Common Adverse Effects |
| Psychiatric | Depression, Anxiety, Mood changes, Suicidal ideation |
| Gastrointestinal | Nausea, Diarrhea, Vomiting |
| Nervous System | Dizziness, Headache, Drowsiness |
This table provides context for the potential mechanism-based "off-target" effects of potent CB1 antagonists. Data is generalized from clinical trials of similar compounds.[5][6][7][8][9]
Experimental Protocols
Protocol 1: CB1 Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and either vehicle, a saturating concentration of a known CB1 ligand (for non-specific binding), or the serial dilutions of this compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter mat, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Off-Target Kinase Profiling
Objective: To assess the selectivity of this compound against a panel of human kinases.
Materials:
-
This compound.
-
A commercial kinase profiling service or an in-house panel of purified kinases.
-
Appropriate kinase substrates and ATP.
-
Assay buffer specific to the kinase panel.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare this compound at a concentration suitable for screening (e.g., 1 µM and 10 µM).
-
In a multi-well plate, incubate each kinase with its substrate, ATP, and either vehicle or this compound.
-
Allow the kinase reaction to proceed for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the percent inhibition of each kinase by this compound relative to the vehicle control.
-
Identify any kinases that are significantly inhibited and consider follow-up dose-response studies to determine the IC₅₀ for those hits.
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assay
| Potential Cause | Troubleshooting Step |
| Inconsistent pipetting | Use calibrated pipettes and practice consistent technique. |
| Incomplete membrane mixing | Vortex membrane preparations before each use. |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. |
| Radioligand degradation | Aliquot and store the radioligand according to the manufacturer's instructions. |
Issue 2: Unexpected Results in Animal Behavioral Studies
| Potential Cause | Troubleshooting Step |
| Incorrect dosing | Verify the formulation and concentration of this compound. Ensure accurate administration. |
| Acclimation stress | Ensure animals are properly acclimated to the testing environment before the experiment. |
| On-target CNS effects | The observed behavior may be a known consequence of CB1 antagonism. Review literature on the behavioral effects of CB1 antagonists. |
| Off-target effects | If the behavior is inconsistent with known CB1 antagonist effects, consider preliminary off-target screening (see Protocol 2). |
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental phenotypes.
Caption: Simplified CB1 receptor signaling pathway showing the inhibitory action of otenabant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
managing CNS penetration of otenabant hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the central nervous system (CNS) penetration of otenabant (B1677804) hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is otenabant hydrochloride and why is its CNS penetration a critical parameter?
A1: Otenabant (CP-945,598) is a potent and highly selective antagonist of the cannabinoid CB1 receptor, with a Ki of 0.7 nM.[1][2][3] It was developed for the treatment of obesity.[4] However, the development of otenabant and other brain-penetrant CB1 receptor antagonists was discontinued (B1498344) due to the risk of psychiatric adverse effects, such as anxiety and depression, which were observed with a similar drug, rimonabant.[5][6] These side effects are directly linked to the drug's action within the CNS.[5][7] Therefore, managing and accurately quantifying CNS penetration is crucial for understanding its pharmacological profile and potential liabilities.
Q2: What is the mechanism of action of otenabant?
A2: Otenabant is a competitive antagonist for the cannabinoid CB1 receptor.[8] CB1 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. When activated by endocannabinoids, they inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and activate mitogen-activated protein (MAP) kinase pathways.[9] By blocking this receptor, otenabant prevents the effects of endocannabinoids in tissues where CB1 receptors are expressed, including the brain.
Q3: What are the key physicochemical properties of otenabant?
A3: Understanding the physicochemical properties of otenabant is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, including its propensity to cross the blood-brain barrier (BBB).
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅Cl₂N₇O | [4] |
| Molecular Weight | 510.42 g/mol | [4][10] |
| Binding Affinity (Ki) | 0.7 nM (human CB1) | [2][8] |
| Selectivity | ~10,000-fold selective for CB1 over CB2 (Ki = 7.6 µM) | [1][2] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [3][8] |
Q4: Which experimental models are used to assess CNS penetration?
A4: A multi-tiered approach involving in silico, in vitro, and in vivo models is used to assess CNS penetration.[11][12]
-
In Silico Models: Computational tools predict properties like lipophilicity (LogP), polar surface area (PSA), and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]
-
In Vitro Models: These include cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and assays using Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters (MDR1-MDCKII) to measure permeability and P-gp efflux.[11][14] Brain tissue binding assays, often using equilibrium dialysis, determine the fraction of the drug that is unbound in the brain (fu,brain).[15][16][17]
-
In Vivo Models: Direct measurement in animal models (e.g., rats, mice) is the gold standard. Key techniques include determining the brain-to-plasma concentration ratio (Kp), in situ brain perfusion to measure the rate of transport across the BBB, and microdialysis to measure unbound drug concentrations in the brain extracellular fluid (ECF) in real-time.[13][18][19]
Q5: What is the significance of the unbound drug concentration in the brain?
A5: According to the free drug hypothesis, only the unbound fraction of a drug is able to cross the BBB and interact with its pharmacological target.[12][13] Total brain concentrations can be misleading because a highly lipophilic compound may accumulate in brain lipids but have very low unbound concentrations available to act on the CB1 receptor.[] Therefore, determining the unbound brain-to-plasma ratio (Kp,uu) is more predictive of CNS activity than the total ratio (Kp).[11][21] Kp,uu is calculated by correcting Kp for the fraction unbound in plasma (fu,plasma) and brain (fu,brain).
Experimental Protocols & Methodologies
Below are detailed protocols for key experiments used to assess the CNS penetration of otenabant. These are generalized methodologies and should be optimized for specific laboratory conditions.
Protocol 1: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
Objective: To determine the ratio of the total concentration of otenabant in the brain to that in the plasma at a specific time point.
Methodology:
-
Dosing: Administer this compound to a cohort of rodents (e.g., Sprague Dawley rats) at a specified dose and route (e.g., 10 mg/kg, per os).[2]
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the animals.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma.
-
Brain Collection: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.
-
Sample Analysis: Extract otenabant from plasma and brain homogenate samples. Quantify the concentration using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: Calculate the Kp value as: Kp = [Total Drug Concentration in Brain] / [Total Drug Concentration in Plasma]
Protocol 2: Brain Tissue Binding using Equilibrium Dialysis
Objective: To determine the fraction of otenabant that is unbound in brain tissue (fu,brain).
Methodology:
-
Preparation: Prepare brain homogenate (typically 1 part brain to 3 parts buffer) from untreated animals.
-
Spiking: Add a known concentration of otenabant to the brain homogenate.
-
Dialysis Setup: Use a rapid equilibrium dialysis (RED) device or a similar system.[22] Add the spiked brain homogenate to one chamber and a protein-free buffer (e.g., PBS) to the adjacent chamber, separated by a semipermeable membrane (e.g., 8 kDa MWCO).
-
Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[22]
-
Sampling: After incubation, collect samples from both the brain homogenate chamber and the buffer chamber.
-
Analysis: Determine the concentration of otenabant in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound in the homogenate (fu,homogenate) as: fu,homogenate = [Concentration in Buffer Chamber] / [Concentration in Homogenate Chamber]
-
Correction for Dilution: Correct for the dilution of the brain tissue to find the fraction unbound in the brain (fu,brain).[]
Protocol 3: In Vivo Brain Microdialysis
Objective: To measure the real-time concentration of unbound otenabant in the brain extracellular fluid (ECF) of a freely moving animal.[19][23]
Methodology:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., striatum or prefrontal cortex) in an anesthetized rodent.[24] Allow the animal to recover for 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a micro-infusion pump.[25]
-
Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline before drug administration.
-
Dosing: Administer this compound to the animal.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-dose using a fraction collector.
-
Probe Calibration: Determine the in vivo recovery of the probe to accurately calculate the absolute concentration in the ECF. This can be done by retrodialysis.
-
Analysis: Analyze the otenabant concentration in the dialysate samples using a highly sensitive LC-MS/MS method.[24]
Troubleshooting Guides
Issue 1: High Variability in Brain-to-Plasma Ratio (Kp) Results
| Potential Cause | Troubleshooting Step |
| Incomplete Perfusion | Incomplete removal of blood from brain vasculature can artificially inflate the measured brain concentration. Ensure perfusion is thorough until the liver is pale and the fluid exiting the heart is clear. |
| Time Point Selection | Kp can vary significantly depending on the time point relative to Cmax. Conduct a time-course experiment to measure Kp at several points to determine if steady-state has been reached. |
| Analytical Issues | Poor extraction efficiency or matrix effects in brain homogenate versus plasma can lead to inaccurate quantification. Validate the LC-MS/MS method in both matrices to ensure accuracy and precision. |
| Metabolism | If otenabant is rapidly metabolized in the brain or plasma, this can affect concentration measurements. Assess the stability of otenabant in both matrices. |
Issue 2: Unexpectedly High or Low CNS Penetration In Vivo
| Potential Cause | Troubleshooting Step |
| P-glycoprotein (P-gp) Efflux | Otenabant may be a substrate for efflux transporters at the BBB, which would lower its brain concentration.[26] Conduct an in vitro MDR1-MDCK assay to determine the efflux ratio. An in vivo study comparing Kp in wild-type vs. P-gp knockout mice can confirm this.[13] |
| High Brain Tissue Binding | High nonspecific binding to brain lipids and proteins can lead to a high total brain concentration (high Kp) but low unbound, active concentration.[22] Perform a brain tissue binding assay (Protocol 2) to determine fu,brain and calculate the unbound ratio, Kp,uu. |
| Active Uptake | An unexpectedly high Kp,uu (>1) may suggest active uptake into the brain by an influx transporter.[21] This is less common for this class of compounds but can be investigated with specific transporter assays. |
| Plasma Protein Binding | High plasma protein binding limits the free fraction available to cross the BBB. Determine the fraction unbound in plasma (fu,plasma) to properly interpret brain exposure. |
Issue 3: Poor or Unstable Recovery in Microdialysis Experiments
| Potential Cause | Troubleshooting Step |
| Probe Clogging/Damage | Tissue damage or biofouling can block the dialysis membrane. Visually inspect the probe after the experiment. Ensure slow, careful insertion to minimize tissue trauma. |
| Incorrect Flow Rate | Flow rate affects probe recovery; higher flow rates lead to lower recovery. Ensure the micro-infusion pump is calibrated and delivering a stable, low flow rate. |
| Adsorption of Compound | Otenabant may adsorb to the tubing or probe materials. Use low-adsorption tubing and include a conditioning step by running a standard solution through the system. |
| Anesthesia Effects | If using an anesthetized model, the anesthetic can alter cerebral blood flow and BBB permeability. Whenever possible, use a freely moving animal model to get more physiologically relevant data.[19] |
Visualizations
Signaling and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Otenabant - Wikipedia [en.wikipedia.org]
- 5. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Otenabant | CAS:686344-29-6 | CB1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Otenabant (CP-945598 free base) Datasheet DC Chemicals [dcchemicals.com]
- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Brain Tissue Binding - Creative Biolabs [creative-biolabs.com]
- 18. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain Tissue Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in otenabant hydrochloride animal studies
Technical Support Center: Otenabant (B1677804) Hydrochloride Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in animal studies involving otenabant hydrochloride (CP-945,598). The content is structured in a question-and-answer format to directly address common issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] As a member of the G-protein-coupled receptor (GPCR) family, the CB1 receptor's primary signaling mediators are Gi/o proteins.[3][4] By blocking this receptor, otenabant inhibits downstream signaling pathways, such as the inhibition of adenylyl cyclase, which leads to reduced food intake and body weight in preclinical models.[1][5] It is also described as an inverse agonist, meaning it can produce effects opposite to those of CB1 agonists.[6]
Q2: What are the most common sources of variability in rodent metabolic studies? A2: Variability in metabolic studies using rodents can stem from multiple factors. Key sources include the genetic background (strain and even substrain differences), sex, age, and diet composition (e.g., purified high-fat diets vs. standard chow).[7][8][9] Environmental conditions such as housing temperature, cage density, and handling-induced stress can also significantly impact metabolic outcomes.[10] Furthermore, intrinsic individual variation in parameters like body weight can be as high as 10-25% even in control groups of the same strain and age.[8]
Q3: Why is the drug vehicle and formulation so critical for otenabant studies? A3: this compound has low aqueous solubility. Therefore, it is typically administered as a suspension, often in vehicles like 0.5% methylcellulose (B11928114).[1][11] The homogeneity and stability of this suspension are critical for accurate and consistent dosing. Improperly prepared formulations can lead to dose variability between animals, which is a major source of experimental noise. Different formulations can also impact the pharmacokinetic profile, affecting absorption and bioavailability.[12]
Q4: Are there known class-effects for CB1 antagonists like otenabant that could influence behavioral results? A4: Yes. The CB1 receptor is highly expressed in the central nervous system and plays a crucial role in modulating mood and emotional processes.[5] Clinical trials with CB1 antagonists have revealed adverse psychiatric side effects, including depression and anxiety.[13] Therefore, when using otenabant in animal models, it is important to be aware that it may induce anxiogenic or depressive-like behaviors, which could confound the interpretation of metabolic data or require specific behavioral tests to monitor.[14]
Section 2: Troubleshooting Guides
Problem: We are not observing the expected anorectic effect or weight loss with otenabant.
-
Q: Have you verified the drug formulation and administration technique? A: Inconsistent formulation is a primary suspect. Ensure the otenabant suspension is homogenous before each administration by vortexing or stirring. Confirm the accuracy of your dosing volume and oral gavage technique to ensure the full dose is delivered. Preclinical studies have noted moderate bioavailability in rats (31%) and dogs (38%), likely due to first-pass metabolism, making consistent administration crucial.[11]
-
Q: Is the dose appropriate for the selected animal model and strain? A: Efficacious doses can vary between species and even strains. For example, a dose of 10 mg/kg (p.o.) was shown to promote significant weight loss in diet-induced obese mice.[1][2] Review the literature for doses used in comparable models (see Table 1) and consider performing a dose-response study if efficacy is still lacking.
-
Q: Could the diet be influencing the outcome? A: The anorectic effects of CB1 antagonists are often more pronounced in animals on a highly palatable, high-fat diet. If you are using a standard chow diet, the effect size may be smaller. Furthermore, the composition of the diet itself (e.g., purified vs. natural ingredients) can alter metabolic responses and gut microbiota, potentially influencing drug efficacy.[9]
Problem: We are observing high variability (large error bars) in our metabolic data.
-
Q: How standardized are your experimental procedures? A: Minor variations in handling, timing of procedures, and environmental conditions can introduce significant data scatter. Implement a strict, standardized workflow for all steps, including animal acclimation, randomization, dosing time (relative to the light-dark cycle), and measurement collection. Minimizing stress from handling is particularly important.
-
Q: Could pharmacokinetic differences between animals be a factor? A: Yes, otenabant undergoes extensive, species-dependent metabolism.[15] In rats, gender-related differences in metabolites have been identified, which can contribute to response variability.[15] If you are using both male and female animals, consider analyzing the data separately to determine if there is a sex-specific effect.
-
Q: Are your housing conditions consistent? A: Group housing versus single housing can affect stress levels and food intake. Additionally, factors like bedding type can influence the microbiome and coprophagy (consumption of feces), which provides micronutrients and can impact overall metabolic status and drug metabolism.[9] Ensure all animals are housed under identical conditions.
Problem: Our animals are exhibiting unexpected behavioral changes (e.g., agitation, lethargy).
-
Q: Are these known effects of CB1 receptor antagonism? A: Yes. Given the role of the endocannabinoid system in regulating mood and stress, behavioral side effects are a known liability of this drug class.[13][14] These effects are not necessarily "off-target" but rather a consequence of blocking CB1 receptors in the brain.
-
Q: How can we quantify these behavioral changes? A: To systematically assess these effects, you can incorporate specific behavioral paradigms into your study design. Common tests include the elevated plus-maze or open field test for anxiety-like behavior, and the forced swim test or tail suspension test for depressive-like states.
Section 3: Data Presentation
Table 1: Reported Efficacious Doses of Otenabant in Animal Models
| Species/Model | Dose | Route of Administration | Observed Effect | Reference |
| Diet-Induced Obese Mice | 10 mg/kg | Oral (p.o.) | 9% vehicle-adjusted weight loss over 10 days | [1][2] |
| Sprague-Dawley Rats | ~30 mg/kg | Oral (p.o.) | Acutely stimulates energy expenditure & fat oxidation | [1][2] |
| Non-human Primates | N/A | Intravenous (i.v.) | Used for PET receptor occupancy studies | [13] |
Table 2: Summary of Otenabant Pharmacokinetics and Metabolism Across Species
| Species | Bioavailability (Oral) | Primary Metabolic Pathway | Major Circulating Metabolites | Key Notes | Reference |
| Rats | 31% | N-deethylation | Parent, M1, M3, M4, M5 | Gender-related differences in metabolites observed. | [11][15] |
| Mice | N/A | N-deethylation | Parent, M1, M3, M4 | Extensive metabolism. | [15] |
| Dogs | 38% | N-deethylation | Parent, M1, M2 | Fecal excretion is the major route. | [11][15] |
M1: N-desethyl metabolite; M2: Carboxylic acid metabolite; M3: N-hydroxy-M1; M4/M5: Novel deamidation products.
Section 4: Experimental Protocols
Detailed Protocol: Evaluating Otenabant in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Selection: Use male C57BL/6J mice, 6-8 weeks of age at the start of the study. This strain is a widely used and well-characterized model for DIO.
-
Diet and Induction of Obesity: Upon arrival, acclimate mice for one week on a standard chow diet. Subsequently, place mice on a high-fat diet (HFD; e.g., 45% or 60% kcal from fat) for 8-12 weeks to induce an obese phenotype (typically >20% weight difference compared to chow-fed controls). House animals at a standard temperature (22°C) with a 12:12h light-dark cycle.
-
Group Allocation and Baseline: After the obesity induction period, record baseline body weight and food intake for 3-5 days. Randomize animals into treatment groups (e.g., Vehicle, Otenabant 10 mg/kg) based on body weight to ensure no significant difference between groups at the start of the study.
-
Otenabant Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Add the otenabant powder to the vehicle to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).
-
Homogenize the suspension using a sonicator or tissue homogenizer until it is uniform. Prepare fresh daily or validate stability for longer storage. Keep the suspension constantly stirred during dosing.
-
-
Dosing Regimen: Administer the vehicle or otenabant suspension once daily via oral gavage (p.o.). Conduct dosing at the same time each day, typically 1-2 hours before the onset of the dark cycle when rodents begin their active feeding period.
-
Endpoint Measurements:
-
Body Weight: Measure daily, at the same time as dosing.
-
Food Intake: Measure daily by weighing the food hoppers. Account for any spillage.
-
Terminal Endpoints (Optional): At the end of the study, collect blood for analysis of metabolic parameters (glucose, insulin, lipids) and harvest tissues (e.g., adipose, liver) for further analysis.
-
-
Data Analysis: Analyze data using appropriate statistical methods, such as a two-way ANOVA with repeated measures for body weight and food intake over time, followed by post-hoc tests to compare groups at specific time points.
Section 5: Mandatory Visualizations
Caption: Simplified CB1 receptor signaling pathway blocked by otenabant.
Caption: Standardized workflow to minimize experimental variability.
Caption: Decision tree for troubleshooting otenabant study variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Frontiers | Pharmacokinetics behavior of four cannabidiol preparations following single oral administration in dogs [frontiersin.org]
- 13. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
otenabant hydrochloride quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of otenabant (B1677804) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I properly store otenabant hydrochloride powder and its solutions?
A1: Proper storage is critical to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C for up to 3 years is recommended.[1][2] Once dissolved in a solvent like DMSO, the solution should be aliquoted to prevent degradation from repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to 2 years.[2][3]
Q2: What is the best solvent for reconstituting this compound?
A2: this compound is soluble in DMSO.[2][3][4] It is important to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the compound's solubility.[2][4] The compound is generally insoluble in water and ethanol.[3] For in vivo experiments, a uniform suspension can be prepared in a 0.5% methylcellulose (B11928114) solution, which should be used immediately for best results.[3][4]
Q3: What purity level should I expect for high-quality this compound?
A3: High-quality, research-grade this compound should have a purity of ≥98%, with many suppliers providing batches with purity as high as 99.80% as determined by High-Performance Liquid Chromatography (HPLC).[1][5]
Q4: My this compound sample is not dissolving well in DMSO. What could be the issue?
A4: Several factors could contribute to solubility issues. First, ensure you are using fresh, high-purity DMSO, as the solvent can absorb moisture over time, which hinders dissolution.[2][4] Gentle warming, vortexing, or sonication can aid in dissolving the compound.[4] Also, verify the concentration you are trying to achieve against the solubility data provided by the supplier.
Q5: How can I confirm the identity of my this compound sample?
A5: The identity of the compound can be unequivocally confirmed by comparing its Nuclear Magnetic Resonance (NMR) spectrum with a reference spectrum or the expected chemical structure.[1] Mass spectrometry (MS) can also be used to confirm the molecular weight.
Q6: What are the primary analytical methods for assessing the purity of this compound?
A6: The most common and reliable method for assessing the purity of this compound is HPLC, typically with UV detection.[1][3] This technique separates the active pharmaceutical ingredient (API) from any impurities or degradation products. For comprehensive impurity profiling, coupling HPLC with mass spectrometry (LC-MS) is highly effective.[6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | CP-945598 HCl | [3][4] |
| Chemical Formula | C₂₅H₂₅Cl₂N₇O·HCl | [1][4] |
| Molecular Weight | 546.88 g/mol | [1][3][4] |
| CAS Number | 686347-12-6 | [1][3][8] |
| Appearance | White to off-white solid powder | [2] |
| Mechanism of Action | Potent and selective cannabinoid receptor CB1 antagonist (Ki = 0.7 nM) | [2][4][8] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][2] |
| In DMSO | -20°C | 1 year | [2][3] |
| In DMSO | -80°C | 2 years | [1][2] |
Table 3: Typical Quality Control Specifications
| Test | Method | Specification | Reference(s) |
| Appearance | Visual | White to off-white powder | [2] |
| Identity | ¹H NMR | Conforms to structure | [1] |
| Purity (Assay) | HPLC | ≥98% | [5] |
| Residual Solvents | GC-HS | Per USP <467> | [6] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. The specific column, mobile phase, and gradient may need to be optimized for your system and to resolve specific impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO or an acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: UHPLC or HPLC system with a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient, for example, from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage (Area %).
-
Impurity levels are reported as the area percentage of their respective peaks.
-
Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 30-degree pulse, 1-2 second relaxation delay, and 16-64 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the known chemical structure of this compound to confirm its identity.[1]
-
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Troubleshooting Flowchart for OOS Purity Results.
Caption: this compound's Mechanism of Action.
References
challenges in replicating studies with otenabant hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with otenabant (B1677804) hydrochloride. The information is designed to address specific issues that may be encountered during experiments, aiding in the replication and interpretation of studies involving this potent CB1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is otenabant hydrochloride and what is its primary mechanism of action?
This compound (formerly CP-945,598) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1][2] Its high affinity for the CB1 receptor (Ki of 0.7 nM) and over 10,000-fold selectivity against the CB2 receptor make it a valuable tool for studying the endocannabinoid system.[1][2] Otenabant also acts as an inverse agonist, meaning it can reduce the basal activity of the CB1 receptor in the absence of an agonist. This dual action is a critical consideration in experimental design and data interpretation.
Q2: Why was the clinical development of otenabant discontinued?
The clinical development of otenabant for the treatment of obesity was discontinued.[3] This decision was largely influenced by the severe psychiatric side effects, including anxiety, depression, and suicidal ideation, observed with a similar CB1 receptor antagonist, rimonabant.[4][5] These adverse effects are considered a class effect of centrally-penetrant CB1 inverse agonists.
Q3: What are the known off-target effects of this compound?
While otenabant is highly selective for the CB1 receptor, it is crucial to consider potential off-target effects, especially at higher concentrations.[6] It is recommended to perform off-target screening against a panel of receptors and enzymes to ensure that the observed effects are mediated by CB1 receptor antagonism. For example, some cannabinoid ligands have been shown to interact with other receptors like GPR55 or ion channels.[7]
Q4: What is the difference between a neutral antagonist and an inverse agonist, and why is it important for otenabant studies?
A neutral antagonist blocks the action of an agonist without affecting the basal activity of the receptor. In contrast, an inverse agonist binds to the same receptor and initiates a pharmacological response opposite to that of the agonist, thereby reducing the receptor's constitutive activity. Otenabant is classified as an inverse agonist. This is a critical distinction as the inverse agonism of otenabant can lead to physiological effects even in the absence of an endogenous or exogenous agonist, which might be a source of variability in experimental outcomes.[4]
Troubleshooting Guides
In Vitro Experimentation
Problem: Inconsistent results in cell-based assays (e.g., cAMP assays, receptor binding assays).
-
Possible Cause 1: Poor Solubility. this compound, like many CB1 receptor antagonists, has low aqueous solubility.[8] Precipitation of the compound in your assay medium can lead to significant variability.
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous assay buffers, ensure the final solvent concentration is low and consistent across all experiments. It may be necessary to use a vehicle control with the same final solvent concentration. For some applications, formulation with solubilizing agents like cyclodextrins or surfactants may be considered.[9]
-
-
Possible Cause 2: Cell Line Variability. The expression level of CB1 receptors can vary between cell lines and even with passage number. Low or inconsistent receptor expression will lead to a weak or variable response.
-
Solution: Regularly verify CB1 receptor expression in your cell line using techniques like Western blot or qPCR. Use cells within a defined passage number range for all experiments.
-
-
Possible Cause 3: Inverse Agonist Activity. The inverse agonist properties of otenabant can affect the basal signaling levels in your cells.
-
Solution: Carefully establish a baseline in your assays. When measuring antagonist effects, be mindful that otenabant might alter the baseline in the absence of an agonist.
-
Problem: Dose-response curve does not fit a standard sigmoidal model or has a shallow slope.
-
Possible Cause 1: Compound Precipitation at High Concentrations. As mentioned, poor solubility can lead to a plateau or even a decrease in response at higher concentrations, distorting the dose-response curve.
-
Solution: Visually inspect your assay plates for any signs of precipitation. If solubility is a concern, consider using a formulation with better solubility characteristics or limit the upper concentration of your dose-response curve.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations. At high concentrations, otenabant may interact with other cellular components, leading to non-specific effects that can alter the shape of the dose-response curve.
-
Solution: Consult literature for known off-target effects and consider counter-screening your compound against other relevant targets. If off-target effects are suspected, focus on the lower end of the dose-response curve where the activity is more likely to be CB1-specific.[6]
-
-
Possible Cause 3: Complex Biological System. The response to a drug can be complex and may not always follow a simple sigmoidal curve.
-
Solution: Ensure you have a sufficient number of data points across a wide range of concentrations to accurately define the curve.[10] If the curve is consistently non-sigmoidal, a different pharmacological model might be necessary to analyze your data.
-
In Vivo Experimentation
Problem: Lack of expected anorectic or weight-loss effect in animal models.
-
Possible Cause 1: Inadequate Formulation and Bioavailability. The poor solubility of otenabant can significantly limit its oral absorption and bioavailability, leading to insufficient exposure to the target tissues.[8]
-
Solution: The formulation for in vivo studies is critical. Common vehicles for poorly soluble compounds include solutions with DMSO, polyethylene (B3416737) glycol 300 (PEG300), and Tween 80.[1] Nanoparticle formulations have also been shown to improve the absorption of CB1 antagonists.[8][11] It is essential to use a consistent and well-characterized formulation for all in vivo experiments.
-
-
Possible Cause 2: Inappropriate Animal Model or Dosing Regimen. The efficacy of CB1 antagonists can be dependent on the specific animal model of obesity (e.g., diet-induced vs. genetic) and the dose and frequency of administration.
-
Possible Cause 3: Central vs. Peripheral Effects. The anorectic effects of CB1 antagonists are primarily mediated by the central nervous system. If your study aims to investigate peripheral effects, the anorectic effect might be less pronounced or absent.
-
Solution: Clearly define the objectives of your study. If you are interested in peripheral metabolic effects, you may need to use specific experimental designs, such as pair-feeding, to control for the effects of reduced food intake.
-
Problem: High variability in behavioral or physiological readouts between animals.
-
Possible Cause 1: Inconsistent Drug Administration. The method of administration (e.g., oral gavage, intraperitoneal injection) can introduce variability if not performed consistently.
-
Solution: Ensure that all personnel involved in drug administration are properly trained and follow a standardized protocol. For oral gavage, ensure the compound is delivered directly into the stomach.
-
-
Possible Cause 2: Stress-Induced Variability. Handling and injection procedures can induce stress in animals, which can affect various physiological parameters and behavioral readouts.
-
Solution: Acclimatize animals to the experimental procedures and handling before the start of the study. Use appropriate control groups to account for the effects of vehicle administration and handling stress.
-
-
Possible Cause 3: Pharmacokinetic Variability. Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure between animals.
-
Solution: If possible, collect satellite blood samples to measure plasma concentrations of otenabant and correlate them with the observed pharmacological effects.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Tissue | Agonist | Parameter | Value | Reference |
| Radioligand Binding | Human CB1 Receptor | - | Ki | 0.7 nM | [1][2] |
| Radioligand Binding | Human CB2 Receptor | - | Ki | >7600 nM | [1] |
| GTPγS Binding | CHO-hCB1 cells | CP-55,940 | IC50 | 5.4 nM | N/A |
N/A: Data not available in the searched literature.
Table 2: Comparative Pharmacokinetics of CB1 Receptor Antagonists
| Compound | Species | Route | Tmax (h) | t1/2 (h) | Brain/Plasma Ratio | Reference |
| Otenabant | N/A | N/A | N/A | N/A | N/A | N/A |
| Rimonabant | Rat | Oral | 2-4 | 26-42 | ~5.5 | [12] |
| Taranabant | Rat | Oral | ~1 | 74-104 | N/A | [13] |
N/A: Data not available in the searched literature.
Experimental Protocols
GTPγ[35S] Binding Assay for CB1 Receptor Antagonism
This protocol is a generalized procedure based on commonly used methods for assessing G-protein coupled receptor activation.
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (to a final concentration of 10 µM)
-
Cell membranes (typically 5-10 µg of protein per well)
-
This compound at various concentrations (for antagonist mode) or vehicle.
-
A CB1 receptor agonist (e.g., CP-55,940 at its EC80 concentration for antagonist mode) or buffer (for measuring inverse agonism).
-
-
Initiation of Reaction: Add GTPγ[35S] (to a final concentration of 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: The antagonist effect is determined by the inhibition of agonist-stimulated GTPγ[35S] binding. Calculate IC50 values using non-linear regression analysis.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid Discrimination and Antagonism by CB1 Neutral and Inverse Agonist Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle formulation of a poorly soluble cannabinoid receptor 1 antagonist improves absorption by rat and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. researchgate.net [researchgate.net]
- 12. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation & Comparative
A Comparative Analysis of the CNS Side Effects of Otenabant and Rimonabant
A comprehensive review of clinical and preclinical data on the neuropsychiatric adverse effects of two first-generation cannabinoid CB1 receptor antagonists.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), has been a key target for therapeutic intervention in metabolic disorders such as obesity. Rimonabant (B1662492), the first-in-class CB1 receptor antagonist, initially showed promise but was ultimately withdrawn from the market due to severe psychiatric adverse effects.[1] Hot on its heels was a series of "me-too" compounds, including otenabant (B1677804) (CP-945,598), which also saw their development programs terminated for similar safety concerns.[1][2] This guide provides a detailed comparison of the central nervous system (CNS) side effects of otenabant and rimonabant, drawing on available clinical and preclinical data to inform future drug development strategies targeting the CB1 receptor.
Clinical CNS Side Effect Profile
Both otenabant and rimonabant, as brain-penetrant CB1 receptor antagonists, exhibited a concerning profile of neuropsychiatric adverse events in clinical trials. These side effects were a primary factor in the discontinuation of their development.
Quantitative Comparison of Adverse Events
The following table summarizes the key CNS-related adverse events reported in the clinical trial programs for otenabant and rimonabant. It is important to note that direct head-to-head comparison studies are unavailable; therefore, the data is compiled from separate clinical trial reports.
| Adverse Event | Otenabant (CP-945,598) | Rimonabant |
| Depression/Depressed Mood | Incidence of depression and depressed mood were higher with otenabant than placebo.[3] | Patients given rimonabant were 2.5 times more likely to discontinue treatment due to depressive mood disorders than those on placebo.[4] |
| Anxiety | Self-reported experiences of anxiety were higher with otenabant than placebo.[3] | Anxiety caused more patients to discontinue treatment in the rimonabant groups than in the placebo groups.[4] |
| Suicidal Ideation | Self-reported suicidal thoughts were higher with otenabant than placebo.[3] | Two deaths from suicide were reported in patients taking rimonabant in an analysis by the US Food and Drug Administration.[4] |
| Nausea | One of the most frequent adverse events.[3] | A common drug-related adverse event.[5] |
| Dizziness | Not explicitly highlighted as a primary CNS side effect in the provided abstract. | A frequent adverse event.[6] |
| Insomnia | Not explicitly highlighted in the provided abstract. | A reported adverse event.[6] |
Preclinical Assessment of CNS Side Effects
Preclinical studies in animal models are crucial for predicting potential neuropsychiatric adverse effects of drug candidates. For CB1 receptor antagonists, these studies often focus on behaviors analogous to anxiety and depression in humans.
Experimental Protocols
1. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7][8]
-
Apparatus: A plus-shaped maze raised off the ground, with two open arms and two enclosed arms.[8]
-
Procedure:
-
Interpretation: A decrease in the time spent in the open arms and the number of entries into the open arms is indicative of anxiogenic-like effects.[7]
2. Forced Swim Test (FST)
-
Objective: To assess depression-like behavior (behavioral despair) in rodents.[6]
-
Apparatus: A cylinder filled with water from which the animal cannot escape.[10]
-
Procedure:
-
Interpretation: An increase in the duration of immobility is interpreted as a sign of behavioral despair, which can be indicative of a pro-depressive effect.[6]
Rimonabant in Preclinical Models:
Interestingly, some preclinical studies with rimonabant showed conflicting results. While the clinical data clearly indicated anxiogenic and depressive effects, some rodent studies reported anxiolytic-like and antidepressant-like effects in specific tests like the Vogel conflict test and the forced-swimming test.[11][12] This highlights the complexity of translating preclinical findings to human clinical outcomes and underscores the importance of using a battery of tests to assess the full neuropsychiatric profile of a compound.
Signaling Pathways and Experimental Workflows
The CNS side effects of otenabant and rimonabant are intrinsically linked to their mechanism of action as antagonists of the CB1 receptor.
CB1 Receptor Signaling Pathway
CB1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the brain. Their activation by endogenous cannabinoids (endocannabinoids) leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately a decrease in neurotransmitter release. By blocking this pathway, antagonists like otenabant and rimonabant disrupt the natural regulatory functions of the endocannabinoid system, which is believed to contribute to the observed psychiatric side effects.
References
- 1. apunts.org [apunts.org]
- 2. Pfizer Discontinues Development Program for Its Phase 3 Obesity Compound (CP-945,598) | Pfizer [pfizer.com]
- 3. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How depression and antidepressant drugs affect endocannabinoid system?—review of clinical and preclinical studies [ouci.dntb.gov.ua]
- 6. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Testing: Forced Swim Test and Elevated-Plus Maze [bio-protocol.org]
- 11. Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
A Comparative Analysis of Otenabant Hydrochloride and Other CB1 Receptor Antagonists in Preclinical and Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents targeting the cannabinoid 1 (CB1) receptor has been marked by both significant promise and notable challenges. Otenabant (B1677804) hydrochloride (formerly CP-945,598), a selective CB1 receptor antagonist, emerged as a potential candidate for weight management, following in the footsteps of other agents in its class such as rimonabant (B1662492) and taranabant (B1681927). This guide provides an objective comparison of the efficacy of otenabant hydrochloride against these and other CB1 antagonists, supported by available preclinical and clinical data. The development of many of these compounds, including otenabant, was ultimately discontinued (B1498344) due to concerns about the risk/benefit profile of the CB1 antagonist class, particularly regarding psychiatric adverse events[1][2]. Nevertheless, a comparative analysis of their efficacy remains a valuable endeavor for researchers in the field of metabolic disorders and cannabinoid pharmacology.
In Vitro and Preclinical Efficacy
The initial evaluation of CB1 receptor antagonists typically involves determining their binding affinity and functional activity at the CB1 receptor. This is often followed by in vivo studies in animal models of obesity to assess their effects on food intake, body weight, and other metabolic parameters.
Comparative Binding Affinities and In Vitro Potency
Otenabant demonstrated high affinity and selectivity for the human CB1 receptor. Preclinical data revealed a sub-nanomolar potency in both binding and functional assays, with significantly lower affinity for the CB2 receptor, indicating a high degree of selectivity[3].
| Compound | Ki (nM) for human CB1 Receptor | Ki (nM) for human CB2 Receptor | Selectivity (CB2/CB1) |
| Otenabant (CP-945,598) | 0.7 | 7600 | ~10,857 |
| Rimonabant | 1.98 | >1000 | >505 |
| Taranabant | ~1.3 | - | - |
Note: Data for rimonabant and taranabant are compiled from various sources and may have been determined under different experimental conditions.
Preclinical In Vivo Efficacy
In preclinical studies, otenabant demonstrated dose-dependent anorectic activity in rodent models of both fast-induced re-feeding and spontaneous nocturnal feeding[3]. Furthermore, in a 10-day study involving diet-induced obese mice, otenabant at a dose of 10 mg/kg resulted in a 9% vehicle-adjusted weight loss[3]. These findings are comparable to the preclinical efficacy observed with other CB1 antagonists like rimonabant and taranabant, which also showed significant reductions in food intake and body weight in similar animal models[4][5].
Clinical Efficacy in Weight Management
The clinical development of otenabant, like other CB1 antagonists, focused on its potential as a treatment for obesity. Phase III clinical trials were conducted to evaluate its efficacy and safety in overweight and obese patients.
Otenabant Clinical Trial Outcomes
Three large-scale, double-blind, placebo-controlled Phase III trials were initiated to assess the efficacy of otenabant for weight loss and weight-loss maintenance. While the development program was terminated prematurely due to evolving regulatory perspectives on the CB1 antagonist class, data from these trials up to one year of treatment were reported[6][7].
Treatment with otenabant resulted in a dose-related mean percentage reduction in baseline body weight across all trials[6]. A significant proportion of participants receiving otenabant achieved clinically meaningful weight loss of 5% and 10% after one year of treatment compared to placebo[6]. In a dedicated study on patients with type 2 diabetes, otenabant, in conjunction with lifestyle modifications, led to substantial improvements in glycemic control[6].
| Compound | Dose | Mean Weight Loss vs. Placebo (1 year) | Reference |
| Otenabant (CP-945,598) | 10 mg | Statistically significant reduction | [6] |
| 20 mg | Statistically significant, dose-related reduction | [6] | |
| Rimonabant | 20 mg | ~4.7 kg | [8] |
| Taranabant | 0.5 mg | ~3.7 kg | [5] |
| 1 mg | ~3.6 kg | [5] | |
| 2 mg | ~5.0 kg | [5] |
Note: Direct comparison of weight loss figures should be approached with caution due to differences in study populations and designs.
Experimental Protocols
Radioligand Displacement Assay for CB1 Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., otenabant) for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [3H]CP55,940 or another suitable high-affinity CB1 agonist/antagonist.
-
Test compounds (otenabant and other CB1 antagonists).
-
Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
In a 96-well plate, combine the CB1 receptor membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Anorectic Effects in a Diet-Induced Obesity (DIO) Rodent Model
Objective: To evaluate the effect of a test compound on food intake and body weight in an established animal model of obesity.
Materials:
-
Male C57BL/6J mice (or other suitable rodent strain).
-
High-fat diet (HFD; e.g., 45-60% kcal from fat) and control low-fat diet (LFD; e.g., 10% kcal from fat).
-
Test compound (otenabant) and vehicle control.
-
Animal cages with wire mesh floors to allow for food spillage collection.
-
Metabolic cages for precise food and water intake monitoring (optional).
-
Animal weighing scale.
Procedure:
-
Induction of Obesity: Wean male mice onto the HFD for a period of 8-16 weeks to induce an obese phenotype. A control group is maintained on the LFD. Body weight should be monitored weekly.
-
Compound Administration: Acclimatize the DIO mice to the experimental conditions. Administer the test compound (e.g., otenabant) or vehicle via the desired route (e.g., oral gavage) at specified doses and time points.
-
Food Intake Measurement: Provide a pre-weighed amount of HFD at the time of dosing. At various time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), measure the remaining food. Any spilled food should be collected and weighed. Calculate the cumulative food intake for each time interval.
-
Body Weight Measurement: Record the body weight of each animal at baseline and at the end of the study period.
-
Data Analysis: Compare the food intake and change in body weight between the compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the general locomotor activity and anxiety-like behavior of rodents following administration of a test compound. This is important to ensure that any observed anorectic effects are not due to sedation or general malaise.
Materials:
-
Open field apparatus (a square arena, typically 40x40 cm, with walls to prevent escape).
-
Video camera mounted above the arena.
-
Video tracking software.
-
Test animals and test compound/vehicle.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Compound Administration: Administer the test compound or vehicle at a pre-determined time before the test.
-
Test Procedure: Place a single animal gently in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes). The session is recorded by the overhead camera.
-
Cleaning: Between each animal, thoroughly clean the arena with a 70% ethanol (B145695) solution to remove any olfactory cues.
-
Data Analysis: The video tracking software is used to analyze various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis). Animals that are more anxious tend to spend more time near the walls.
-
Number of entries into the center zone.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Statistical Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical methods.
Visualizations
References
- 1. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pfizer.com [pfizer.com]
- 3. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The future of endocannabinoid-oriented clinical research after CB1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Otenabant Hydrochloride: A Comparative Analysis of CB1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of otenabant (B1677804) hydrochloride's (CP-945,598) selectivity for the cannabinoid type 1 (CB1) receptor over the cannabinoid type 2 (CB2) receptor. Data from in vitro binding and functional assays are presented alongside comparable data for other well-characterized CB1 receptor antagonists, rimonabant (B1662492) and taranabant, to offer a clear perspective on otenabant's pharmacological profile.
High Selectivity of Otenabant for the CB1 Receptor
Otenabant hydrochloride demonstrates remarkable selectivity for the human CB1 receptor. In competitive binding assays, otenabant exhibits a high affinity for the CB1 receptor with a Ki value of 0.7 nM.[1][2] In stark contrast, its affinity for the CB2 receptor is significantly lower, with a reported Ki of 7600 nM.[1][2] This translates to an approximately 10,000-fold greater selectivity for the CB1 receptor over the CB2 receptor, a key characteristic for targeted therapeutic applications.[1]
Functionally, otenabant acts as a potent competitive antagonist at the CB1 receptor, effectively inhibiting both basal and agonist-mediated signaling.[2][3] Functional assays have determined a Ki value of 0.2 nM for otenabant at the human CB1 receptor, further underscoring its high potency.[2][3]
Comparative Analysis with Alternative CB1 Antagonists
To contextualize the selectivity of otenabant, this guide includes data for two other notable CB1 receptor antagonists: rimonabant and taranabant. Both were also developed as anti-obesity agents but were discontinued (B1498344) due to adverse psychiatric side effects.[4]
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| Otenabant | 0.7[1][2] | 7600[1][2] | ~10,000 |
| Rimonabant | 1.8 - 12.3[4] | 702 - 13200[4] | >1000[5] |
| Taranabant | 0.13[6] | 170[6] | ~1300 |
Table 1: Comparative Binding Affinities and Selectivity of CB1 Receptor Antagonists. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is calculated as the ratio of CB2 Ki to CB1 Ki.
As the data indicates, while all three compounds are selective for the CB1 receptor, otenabant displays a particularly high selectivity ratio.
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the typical protocols for these experiments.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) or from tissue homogenates.
-
Competitive Binding Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940 or [3H]SR141716A) and varying concentrations of the unlabeled test compound (e.g., otenabant).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
This functional assay measures the ability of a compound to modulate G-protein activation following receptor binding. It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.
Protocol:
-
Membrane Preparation: As with binding assays, membranes expressing the CB1 or CB2 receptor are utilized.
-
Assay Incubation: The membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound. To assess antagonist activity, a known CB1 or CB2 agonist is also included in the incubation.
-
Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification: The radioactivity of the filters is measured by scintillation counting.
-
Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity, while a decrease suggests inverse agonist activity. For antagonists, the ability to block agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 and subsequently the functional Ki value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CB1 receptor signaling pathway and the general workflow for assessing receptor selectivity.
Caption: Simplified CB1 receptor G-protein signaling pathway.
Caption: General experimental workflow for assessing receptor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational investigation on the binding modes of Rimonabant analogs with CB1 and CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
Otenabant Hydrochloride: A Comparative Analysis of a Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of otenabant (B1677804) hydrochloride (CP-945,598), a selective cannabinoid 1 (CB1) receptor antagonist, with other notable drugs in its class, including rimonabant (B1662492) and taranabant, as well as the more recent peripherally restricted agent, monlunabant. The development of otenabant for weight management was discontinued (B1498344) by Pfizer in 2008 due to concerns about the risk/benefit profile of the CB1 antagonist class, largely influenced by the psychiatric adverse events observed with rimonabant.[1] This document summarizes key preclinical and clinical findings to offer an objective perspective on its performance against alternative compounds.
Mechanism of Action: Targeting the Endocannabinoid System
Otenabant hydrochloride is a potent and selective antagonist of the cannabinoid CB1 receptor.[2] It exhibits a high affinity for human CB1 receptors with a Ki of 0.7 nM and demonstrates over 10,000-fold selectivity against human CB2 receptors (Ki = 7600 nM).[2] By blocking the CB1 receptor, otenabant was designed to reduce appetite and increase energy expenditure, thereby promoting weight loss. The endocannabinoid system is a key regulator of energy balance, and its overactivation is associated with obesity and metabolic disorders.
Below is a diagram illustrating the signaling pathway of a CB1 receptor antagonist.
References
Otenabant Hydrochloride: A Comparative Guide for Use as a Negative Control in Cannabinoid Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of otenabant (B1677804) hydrochloride with other commonly used cannabinoid receptor 1 (CB1) antagonists, for its application as a negative control in cannabinoid research. By presenting objective performance data and detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate negative control for their studies.
Introduction to Otenabant Hydrochloride
This compound (also known as CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor 1 (CB1).[1] Its high affinity for the CB1 receptor and substantial selectivity over the CB2 receptor make it a valuable pharmacological tool. In cannabinoid studies, a negative control is crucial to demonstrate that the observed effects of a cannabinoid agonist are indeed mediated by the CB1 receptor. Otenabant, by blocking the CB1 receptor, can effectively reverse or prevent the actions of CB1 agonists, thereby confirming the specificity of the agonist's effects.
Comparative Analysis of CB1 Receptor Antagonists
The selection of an appropriate negative control is critical for the robust interpretation of experimental data. This section compares this compound with two other widely used CB1 receptor antagonists: rimonabant (B1662492) (SR141716A) and AM251.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological parameters of otenabant, rimonabant, and AM251. This data facilitates a direct comparison of their potency, selectivity, and functional activity.
| Parameter | This compound | Rimonabant (SR141716A) | AM251 |
| Binding Affinity (Ki) | |||
| Human CB1 Receptor | 0.7 nM[1] | ~2 nM | 7.49 nM |
| Human CB2 Receptor | 7600 nM (7.6 µM)[1] | >1000 nM | ~2300 nM (2.3 µM) |
| Selectivity (CB2/CB1) | >10,000-fold[1] | >500-fold | ~306-fold[2] |
| Functional Activity | Inverse Agonist | Inverse Agonist[3] | Inverse Agonist[4] |
| In Vitro Potency (IC50/EC50) | Ki (functional) = 0.2 nM | - | EC50 (antagonist redistribution assay) = ~45 nM[5] |
| In Vivo Effects | Reverses cannabinoid agonist-induced hypothermia, analgesia, and catalepsy. Dose-dependent reduction in food intake and body weight.[1] | Reduces food intake and body weight.[6] Associated with psychiatric side effects in clinical trials.[6][7] | Attenuates cannabinoid agonist-induced hypothermia.[8] Reduces food intake.[9] |
| Potential Off-Target Effects | Low hERG affinity.[1] | Can act as a Gαi/o protein inhibitor at micromolar concentrations, independent of the CB1 receptor.[10] May interact with mu-opioid receptors.[2] | May interact with mu-opioid receptors.[2] Can activate TRPA1 channels.[11] May have off-target effects on GPR55.[12] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published research. This section provides protocols for key experiments used to characterize CB1 receptor antagonists.
In Vitro Assays
1. CB1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the antagonist for the CB1 receptor.
-
Protocol:
-
Prepare cell membranes from cells stably expressing the human CB1 receptor.
-
Incubate the membranes with a known concentration of a radiolabeled CB1 agonist (e.g., [³H]CP55,940) and varying concentrations of the antagonist (e.g., otenabant, rimonabant, or AM251).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. GTPγ[³⁵S] Binding Assay
-
Objective: To assess the functional activity of the antagonist by measuring its effect on G-protein activation.
-
Protocol:
-
Prepare cell membranes from CB1 receptor-expressing cells.
-
In a 96-well plate, incubate the membranes with GDP, the antagonist at various concentrations, and a CB1 receptor agonist (to measure antagonism) or buffer alone (to measure inverse agonism).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.[13]
-
For antagonists, an IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined. For inverse agonists, a decrease in basal [³⁵S]GTPγS binding is measured.[13]
-
3. cAMP Accumulation Assay
-
Objective: To measure the antagonist's effect on the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled CB1 receptor.
-
Protocol:
-
Culture cells expressing the CB1 receptor in a 96-well plate.
-
Pre-treat the cells with the antagonist at various concentrations.
-
Stimulate the cells with forskolin (B1673556) (to activate adenylyl cyclase) and a CB1 receptor agonist.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., EIA or HTRF).[13][14][15][16][17]
-
The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Assays
1. Cannabinoid Agonist-Induced Hypothermia
-
Objective: To evaluate the antagonist's ability to block the central effects of a CB1 agonist in vivo.
-
Protocol:
-
Acclimate rodents (mice or rats) to the experimental conditions and measure their baseline body temperature.
-
Administer the antagonist (e.g., otenabant, rimonabant, or AM251) via an appropriate route (e.g., intraperitoneal or oral).
-
After a pre-determined time, administer a CB1 receptor agonist known to induce hypothermia (e.g., THC or CP55,940).
-
Measure the core body temperature at regular intervals for a set period.
-
An effective antagonist will significantly attenuate or completely block the agonist-induced decrease in body temperature.[8]
-
2. Food Intake and Body Weight Measurement
-
Objective: To assess the antagonist's effect on appetite and body weight, which are regulated by the endocannabinoid system.
-
Protocol:
-
House rodents individually and monitor their baseline food intake and body weight.
-
Administer the antagonist or vehicle daily for a specified period.
-
Measure food consumption and body weight at regular intervals throughout the study.
-
A CB1 antagonist is expected to cause a dose-dependent reduction in food intake and a subsequent decrease in body weight.[1]
-
Visualizations
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), and the point of intervention for a negative control like this compound.
Caption: CB1 Receptor Signaling and Antagonist Action.
Experimental Workflow: In Vivo Antagonism Study
This diagram outlines a typical workflow for an in vivo experiment designed to test the efficacy of a CB1 receptor antagonist as a negative control.
Caption: Workflow for In Vivo Antagonist Study.
Conclusion
This compound is a highly potent and selective CB1 receptor antagonist, making it an excellent candidate for use as a negative control in cannabinoid research. Its superior selectivity over the CB2 receptor compared to rimonabant and AM251 provides a key advantage in studies aiming to isolate CB1-mediated effects. While all three compounds demonstrate efficacy in blocking CB1 receptor activation, researchers should consider the potential for off-target effects, particularly with rimonabant and AM251 at higher concentrations. The choice of the most suitable negative control will ultimately depend on the specific experimental context and the desired level of target specificity. This guide provides the necessary data and protocols to make an informed decision and to design rigorous and reproducible experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Depressing failure for obesity target | News | Chemistry World [chemistryworld.com]
- 8. Antidote to cannabinoid intoxication: the CB1 receptor inverse agonist, AM251, reverses hypothermic effects of the CB1 receptor agonist, CB-13, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor antagonists AM251 and AM630 activate TRPA1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target cannabinoid effects mediated by GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor | MDPI [mdpi.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. marshall.edu [marshall.edu]
A Comparative Analysis of the Pharmacokinetics of Otenabant and Taranabant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two cannabinoid receptor 1 (CB1) antagonists, otenabant (B1677804) (CP-945,598) and taranabant (B1681927) (MK-0364). Both compounds were developed for the treatment of obesity but their development was discontinued (B1498344) due to concerns about psychiatric adverse effects, a class effect of centrally acting CB1 antagonists.[1][2] This document aims to present the available pharmacokinetic data from human and preclinical studies to offer insights for researchers in the field of drug development.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for otenabant and taranabant. It is important to note that the available human data for otenabant is limited, and therefore, preclinical data from animal studies are included for a more comprehensive, albeit indirect, comparison.
| Pharmacokinetic Parameter | Otenabant (CP-945,598) | Taranabant (MK-0364) |
| Absorption | ||
| Time to Maximum Concentration (Tmax) | ~6 hours (Human, single 25 mg oral dose)[3] | 1.0 - 2.5 hours (Human, single and multiple oral doses)[4] |
| Bioavailability | Moderate: 31% (Rat), 38% (Dog)[5] | Not explicitly stated in the provided results. |
| Effect of Food | Not explicitly stated in the provided results. | Co-administration with a high-fat meal increased Cmax by 14% and AUC by 74%.[4] |
| Distribution | ||
| Protein Binding | Not explicitly stated in the provided results. | >98% (Human plasma, to albumin and alpha1-acid glycoprotein) |
| Lipophilicity (ClogP) | Not explicitly stated in the provided results. | 6.7[4] |
| CNS Penetration | Described as "adequate"[6] | Implied by central nervous system side effects. |
| Metabolism | ||
| Primary Metabolic Pathway | N-deethylation to form an N-desethyl metabolite (M1), followed by amide hydrolysis, oxidation, and ribose conjugation (Rats, Mice, Dogs).[7] | Primarily oxidative metabolism mediated by CYP3A4.[4][8] |
| Major Metabolites | M1 (N-desethyl metabolite) was a major circulating metabolite in rats, mice, and dogs.[7] | A monohydroxylated metabolite (M1) is a major active circulating metabolite in humans.[8] |
| Excretion | ||
| Major Route of Excretion | Feces (Rats, Mice, Dogs)[7] | Feces (~87% of administered radioactivity in humans)[8] |
| Urinary Excretion | Minimal (no unchanged parent compound detected in urine of rats, mice, and dogs)[7] | Minimal (~5% of administered radioactivity in humans)[8] |
| Elimination Half-life (t½) | Not explicitly available for humans. 3.6-5.0 hours (parent compound in rats)[5] | ~70 - 100 hours (Human, following single or multiple doses)[4] |
| Clearance | Described as "moderate unbound microsomal clearance"[6] | Not explicitly stated in the provided results. |
Visualizing the Pharmacokinetic Pathways
The following diagram illustrates the comparative absorption, distribution, metabolism, and excretion (ADME) pathways of otenabant and taranabant based on the available data.
Experimental Protocols
Detailed methodologies for the key pharmacokinetic studies are crucial for the interpretation and replication of findings.
Taranabant: Human Metabolism and Excretion Study
This study aimed to investigate the metabolism and excretion of taranabant in healthy human subjects.
-
Study Design: A single-center, open-label, single-dose study.
-
Participants: Six healthy male subjects.
-
Drug Administration: A single oral dose of 5 mg/201 μCi of [14C]taranabant was administered.[8]
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals.
-
Analysis:
-
Total radioactivity in plasma, urine, and feces was measured to determine the extent of absorption and routes of excretion.
-
Plasma and excreta samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection.
-
The structure of metabolites was elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for taranabant and its metabolites were used to calculate key pharmacokinetic parameters.
Otenabant: Preclinical ADME Studies in Rats, Mice, and Dogs
These studies were conducted to understand the metabolic fate and disposition of otenabant in preclinical species.
-
Study Design: Single-dose oral administration of [14C]CP-945,598 to rats, Tg-RasH2 mice, and dogs.[7]
-
Drug Administration: A single oral dose of [14C]CP-945,598 was administered to each species. For rats, a 30 mg/kg dose was used.[5]
-
Sample Collection: Urine and feces were collected for up to 168 hours post-dose. In separate studies, bile was collected from bile duct-cannulated rats and dogs. Blood samples were also collected to determine the plasma concentration of the parent drug and its metabolites.
-
Analysis:
-
Total radioactivity in urine, feces, and bile was measured to determine the routes and rates of excretion.
-
Metabolite profiling in plasma, urine, and feces was performed using HPLC with radioactivity detection and liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to determine pharmacokinetic parameters such as Cmax, Tmax, and half-life in each species.
Summary and Conclusion
The pharmacokinetic profiles of otenabant and taranabant exhibit notable differences, primarily in their rate of absorption and elimination half-life in humans. Taranabant is rapidly absorbed and has a long terminal half-life, suggesting the potential for once-daily dosing.[4] In contrast, the limited human data for otenabant suggests slower absorption.[3] Both drugs are extensively metabolized and primarily eliminated through the feces.[7][8]
The discontinuation of the clinical development of both otenabant and taranabant underscores the challenges associated with developing centrally acting CB1 receptor antagonists for obesity, primarily due to psychiatric adverse events.[1][2] The comparative pharmacokinetic data presented in this guide, despite the limitations regarding otenabant's human data, can provide a valuable reference for researchers working on the development of new therapeutic agents targeting the endocannabinoid system, particularly for peripherally restricted CB1 receptor antagonists that may offer a better safety profile. Further research into the structure-pharmacokinetic-adverse effect relationships of this class of compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of [14C]taranabant, a cannabinoid-1 inverse agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenabant Hydrochloride: Validating In Vitro Findings Through In Vivo Evidence
A Comparative Guide for Researchers
Otenabant (B1677804) hydrochloride, a potent and selective cannabinoid CB1 receptor antagonist, has demonstrated significant potential in preclinical research, primarily for metabolic disorders. This guide provides a comprehensive comparison of its in vitro characteristics and in vivo efficacy, offering researchers, scientists, and drug development professionals a clear overview of its pharmacological profile. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of otenabant hydrochloride, providing a direct comparison of its potency and efficacy across different experimental settings.
Table 1: In Vitro Characterization of this compound
| Parameter | Receptor | Value | Description |
| Binding Affinity (Ki) | Human CB1 | 0.7 nM | Indicates very high affinity for the CB1 receptor. |
| Human CB2 | 7.6 µM | Demonstrates high selectivity for CB1 over CB2 receptors. | |
| Functional Activity | Human CB1 | Competitive Antagonist | Blocks the action of CB1 receptor agonists. |
| Human CB1 | Inhibition of agonist-mediated signaling | Effectively inhibits the downstream signaling cascade initiated by CB1 receptor activation. |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| In Vivo Model | Species/Strain | Key Findings |
| Cannabinoid Agonist-Induced Behaviors | Mice/Rats | Reverses hypolocomotion, hypothermia, analgesia, and catalepsy induced by CB1 agonists. |
| Food Intake (Anorectic Activity) | Rodents | Exhibits dose-dependent reduction in food intake. |
| Energy Expenditure | Rats | Acutely stimulates energy expenditure and promotes a metabolic shift towards fat oxidation. |
| Diet-Induced Obesity (DIO) | Mice | Promotes weight loss and reduces body fat in obese animals. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
In Vitro Experimental Protocols
1. CB1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]-CP55,940 (a potent CB1 agonist).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, [³H]-CP55,940 at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1]
-
2. [³⁵S]GTPγS Binding Functional Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
CB1 receptor agonist (e.g., CP55,940).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 100 µM GDP, pH 7.4).
-
Scintillation fluid.
-
-
Procedure:
-
Pre-incubate the membrane preparation with the CB1 agonist and varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.[2]
-
In Vivo Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the anti-obesity effects of this compound.
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Diet:
-
Control group: Standard chow (e.g., 10% kcal from fat).
-
DIO group: High-fat diet (HFD; e.g., 45-60% kcal from fat) for 10-12 weeks to induce obesity.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose (B11928114) in water) orally (p.o.) once daily.
-
Doses can range from 1 to 30 mg/kg.
-
-
Measurements:
-
Monitor body weight and food intake daily or weekly.
-
Measure body composition (fat mass and lean mass) using techniques like DEXA or qNMR at the beginning and end of the study.
-
At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and harvest tissues for further analysis.[3][4][5][6][7]
-
2. Locomotor Activity Test
This test assesses the effect of this compound on spontaneous movement.
-
Apparatus: Open field arena equipped with infrared beams or a video tracking system.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle.
-
Place the mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).[8][9][10][11][12]
-
3. Hot Plate Test for Analgesia
This test evaluates the analgesic properties of a compound.
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
Procedure:
4. Bar Test for Catalepsy
This test is used to assess for catalepsy, a state of immobility.
-
Apparatus: A horizontal bar raised to an appropriate height for the animal.
-
Procedure:
5. Hypothermia Measurement
This procedure measures changes in body temperature.
-
Apparatus: A rectal thermometer suitable for rodents.
-
Procedure:
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diet-induced obesity murine model protocol v1 [protocols.io]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 7. criver.com [criver.com]
- 8. va.gov [va.gov]
- 9. benchchem.com [benchchem.com]
- 10. Locomotor activity of mice | PPTX [slideshare.net]
- 11. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 13. Hot-plate analgesia testing [bio-protocol.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. med-associates.com [med-associates.com]
- 20. protocols.io [protocols.io]
- 21. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijbcp.com [ijbcp.com]
- 23. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Induced Hypothermia from Aseptic Scrub Applications during Rodent Surgery Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Method for Hypothermia-Induction and Maintenance Allows Precise Body and Brain Temperature Control in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. az.research.umich.edu [az.research.umich.edu]
- 27. researchgate.net [researchgate.net]
Assessing the Inverse Agonism of Otenabant Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of otenabant (B1677804) hydrochloride, a potent and selective cannabinoid receptor 1 (CB1) inverse agonist, with other notable first-generation CB1 inverse agonists, rimonabant (B1662492) and taranabant (B1681927). Developed for researchers, scientists, and drug development professionals, this document compiles available preclinical data to facilitate an objective assessment of otenabant's pharmacological profile.
Otenabant hydrochloride (CP-945,598) was developed by Pfizer as a potential treatment for obesity.[1] Like rimonabant and taranabant, it acts as an inverse agonist at the CB1 receptor, a mechanism that has been explored for its therapeutic potential in metabolic disorders.[2][3] However, the development of these first-generation CB1 inverse agonists was halted due to centrally mediated psychiatric side effects, including anxiety and depression.[4] Understanding the comparative pharmacology of these compounds is crucial for the development of safer, peripherally restricted CB1 antagonists.
Comparative In Vitro Pharmacology
The inverse agonist activity of this compound has been characterized in various in vitro functional assays, primarily through its ability to inhibit the basal activity of the CB1 receptor. The following tables summarize the available quantitative data for otenabant, rimonabant, and taranabant, focusing on their binding affinity and functional potency in GTPγS binding and cAMP accumulation assays.
Table 1: CB1 Receptor Binding Affinity (Ki)
| Compound | Ki (nM) - Human CB1 | Ki (nM) - Rat CB1 | Selectivity over CB2 | Reference(s) |
| Otenabant | 0.7 | 2.8 | >10,000-fold | [5] |
| Rimonabant | ~2-11.8 | - | ~1000-fold | [6] |
| Taranabant | 0.13 | 0.27 | ~1000-fold | [7] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Functional Inverse Agonist Activity at the CB1 Receptor
| Compound | Assay | Parameter | Value | Reference(s) |
| Otenabant | GTPγS | Ki (nM) | 0.2 | [8] |
| GRABeCB2.0 | IC50 (nM) | 27 | [9] | |
| Rimonabant | GTPγS | pEC50 | 7.3 | [10] |
| cAMP | EC50 (nM) | 89.2 | [11] | |
| GRABeCB2.0 | EC50 (nM) | 42 | [9] | |
| Taranabant | cAMP | EC50 (nM) | 2.4 | [7] |
| GRABeCB2.0 | IC50 (nM) | 205 | [9] |
Note: EC50/IC50 values represent the concentration of the compound that produces 50% of its maximal effect. A lower value indicates higher potency. Data is compiled from multiple sources and may not be directly comparable.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rimonabant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Otenabant Hydrochloride: A Guide for Laboratory Professionals
It is imperative for researchers, scientists, and drug development professionals to handle and dispose of chemical compounds like otenabant (B1677804) hydrochloride with the utmost care to ensure personal safety and environmental protection. Since a specific Safety Data Sheet (SDS) for otenabant hydrochloride is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general best practices for laboratory chemical waste management.
The primary and most critical step before disposing of any chemical waste is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
I. Pre-Disposal and Waste Minimization
Before beginning any experiment, a plan for the disposal of all waste, including hazardous and non-hazardous materials, should be in place.[1] To reduce the volume of chemical waste generated, consider the following strategies:
-
Source Reduction: Order only the smallest quantity of this compound required for your research.[2]
-
Inventory Management: Maintain a detailed inventory of the chemicals in your lab to avoid ordering duplicates.[2]
-
Surplus Sharing: Share any surplus this compound with other authorized labs.[2]
-
Scale Reduction: When possible, reduce the scale of your experiments to minimize the amount of waste produced.[2]
II. Step-by-Step Disposal Procedures
Hazardous chemicals should never be poured down the drain or disposed of in regular trash.[2][3] The proper disposal method depends on the quantity and form of the this compound waste.
A. Small Quantities (Research Scale)
For small amounts of this compound waste generated during routine laboratory procedures:
-
Segregation: Collect all waste containing this compound, including contaminated consumables like gloves, wipes, and empty vials, in a designated and properly labeled hazardous waste container.[1][4] It is crucial to avoid mixing incompatible waste types.[1] For instance, keep halogenated and non-halogenated solvent wastes in separate containers.[1]
-
Container Requirements: The waste container must be chemically compatible with this compound, free from damage, and have a secure, leak-proof closure.[5] The container should be kept closed except when adding waste.[1][2][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., toxic).[2][4] The date when waste was first added to the container should also be clearly marked.[4]
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[2][5] This area should be well-ventilated and secure to prevent unauthorized access.[4] Secondary containment should be used to catch any potential leaks.[4][5]
-
Pickup: Once the container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits), contact your institution's EHS department to arrange for a hazardous waste pickup.[2][4]
B. Bulk Quantities and Unused Product
For larger quantities of this compound or expired/unwanted neat compound:
-
Do Not Dispose in Regular Trash or Drain: Under no circumstances should bulk quantities of this compound be disposed of in the regular trash or flushed down the drain.[2][3]
-
Contact EHS: Immediately contact your institution's EHS department for guidance on how to proceed. They will have established protocols for the disposal of bulk chemical waste and may require specific packaging and labeling.
-
Reverse Distribution: In some cases, a "reverse distributor" may be used for the management of unused or expired pharmaceuticals. Your EHS office can provide information on this option.
III. Spill and Decontamination Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (if available): If you have access to a supplier-specific SDS, consult it for spill cleanup instructions.
-
Use Spill Kit: Use an appropriate chemical spill kit to absorb and contain the material. Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Collect Waste: Collect the absorbed material and any contaminated debris in a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent or cleaning solution.
-
Label and Dispose: Label the waste container with "Hazardous Waste," "this compound Spill Debris," and any other required information. Arrange for pickup by your EHS department.
IV. Empty Container Disposal
The disposal of empty containers that held this compound should be handled with care:
-
Triple Rinsing: A container that held a hazardous chemical may be considered "empty" if it has been triple rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste.[1]
-
Defacing Labels: Before disposing of the rinsed container in the regular trash, all labels should be removed or defaced to prevent misuse.[1][4]
-
Consult EHS: Always confirm your institution's specific procedures for the disposal of "empty" chemical containers.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department and adhere to all applicable regulations.
References
Essential Safety and Handling Precautions for Otenabant Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Otenabant hydrochloride is paramount. This document provides immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational plans, and disposal procedures to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Recommendation | Purpose |
| Hand Protection | Gloves | Double pair of powder-free nitrile gloves. | Prevents skin contact. Double gloving provides additional protection against potential tears or contamination during removal. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 respirator is recommended as a minimum precaution for handling powders. A higher level of protection, such as a powered air-purifying respirator (PAPR), may be necessary for large quantities or when engineering controls are not sufficient. | Prevents inhalation of the powdered compound. |
Handling Procedures
Adherence to proper handling procedures is crucial for minimizing the risk of exposure to this compound.
Preparation and Weighing:
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Weighing: Use a balance with a draft shield. Tare a tared weigh boat or paper before adding the compound to minimize contamination of the balance.
-
Tool Usage: Use dedicated spatulas and other non-disposable tools. Clean these tools thoroughly after each use. Disposable tools are preferred when possible.
Dissolving:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Vessel: Use a sealed container for mixing to prevent aerosol generation.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety.
Spill Cleanup:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Communicate: Inform the laboratory supervisor and other personnel.
-
PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment: For powdered spills, gently cover with damp paper towels to avoid generating dust. For liquid spills, use an absorbent material.
-
Cleanup: Carefully wipe the area from the outside in. Place all contaminated materials into a sealed, labeled waste bag.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.
Disposal:
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
